SLM6031434 hydrochloride
Descripción
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Propiedades
IUPAC Name |
(2S)-2-[3-[4-octoxy-3-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl]pyrrolidine-1-carboximidamide;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H30F3N5O2.ClH/c1-2-3-4-5-6-7-13-31-18-11-10-15(14-16(18)22(23,24)25)19-28-20(32-29-19)17-9-8-12-30(17)21(26)27;/h10-11,14,17H,2-9,12-13H2,1H3,(H3,26,27);1H/t17-;/m0./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YIGAQKBPLMSWOD-LMOVPXPDSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCOC1=C(C=C(C=C1)C2=NOC(=N2)C3CCCN3C(=N)N)C(F)(F)F.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCCCOC1=C(C=C(C=C1)C2=NOC(=N2)[C@@H]3CCCN3C(=N)N)C(F)(F)F.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H31ClF3N5O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
490.0 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
The Anti-Fibrotic Potential of SLM6031434 Hydrochloride: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Abstract
SLM6031434 hydrochloride is a potent and highly selective small molecule inhibitor of Sphingosine Kinase 2 (SphK2), an enzyme implicated in various cellular processes, including proliferation, inflammation, and fibrosis. This technical guide provides an in-depth analysis of the function, mechanism of action, and experimental validation of this compound as a promising anti-fibrotic agent. The primary focus is on its role in mitigating renal fibrosis through the modulation of the Transforming Growth Factor-β (TGF-β) signaling pathway. Detailed experimental protocols from key preclinical studies are provided, along with a synthesis of quantitative data and visual representations of the underlying molecular pathways.
Core Function and Mechanism of Action
This compound's principal function is the selective inhibition of Sphingosine Kinase 2.[1][2] SphK2 is one of two isoforms of sphingosine kinase that catalyzes the phosphorylation of sphingosine to form sphingosine-1-phosphate (S1P), a critical signaling lipid. While both SphK1 and SphK2 produce S1P, they can have opposing roles in cellular processes.[1]
The anti-fibrotic activity of this compound is primarily attributed to its ability to alter the balance of sphingolipids and interfere with pro-fibrotic signaling cascades. The mechanism can be summarized as follows:
-
Inhibition of SphK2: this compound selectively binds to and inhibits the catalytic activity of SphK2. This leads to a decrease in the intracellular production of S1P and a concomitant accumulation of its substrate, sphingosine.[1][3]
-
Upregulation of Smad7: The accumulation of intracellular sphingosine has been shown to increase the expression of Smad7.[1][3] Smad7 is an inhibitory Smad protein that acts as a negative regulator of the TGF-β signaling pathway.[1][3]
-
Inhibition of TGF-β/Smad Signaling: By upregulating Smad7, this compound effectively blocks the canonical TGF-β signaling pathway. Smad7 prevents the phosphorylation of Smad2 and Smad3, key mediators of TGF-β signaling, thereby inhibiting their translocation to the nucleus and the subsequent transcription of pro-fibrotic genes.[1][4]
This targeted intervention results in a significant reduction in the expression of extracellular matrix (ECM) proteins, such as collagen and fibronectin, and attenuates the activation of myofibroblasts, the primary cell type responsible for scar tissue formation.[1][3]
Signaling Pathway and Experimental Workflow
The signaling cascade initiated by TGF-β and its modulation by this compound is a critical aspect of its anti-fibrotic function.
The experimental validation of this compound's anti-fibrotic effects typically follows a workflow that combines in vitro and in vivo models.
Quantitative Data Summary
The following tables summarize the key quantitative findings from preclinical studies on this compound.
Table 1: In Vitro Activity and Selectivity
| Parameter | Value | Species/Cell Line | Reference |
| SphK2 Inhibition (Ki) | 0.4 µM | Mouse | [2] |
| SphK2 Inhibition (IC50) | 3 µM | Primary Mouse Renal Fibroblasts | [5] |
| Selectivity | 40-fold for SphK2 over SphK1 | Mouse | [2] |
Table 2: In Vivo Pharmacodynamics and Efficacy
| Model | Treatment | Dosage | Key Findings | Reference |
| Wild-type Mice | SLM6031434 (i.v.) | 2 mg/kg | Doubled blood S1P levels at 2 hours | [6] |
| Wild-type Mice | SLM6031434 (i.v.) | 5 mg/kg | Increased blood S1P levels | [2] |
| Unilateral Ureteral Obstruction (UUO) in Mice | SLM6031434 | 5 mg/kg/day (i.p.) | Attenuated renal interstitial fibrosis, reduced collagen accumulation, decreased α-SMA expression, increased Smad7 expression. | [1][3] |
Table 3: Effects on Pro-fibrotic Markers
| Experimental System | Treatment | Outcome | Reference |
| Primary Mouse Renal Fibroblasts | SLM6031434 (3 µM) | Enhanced HIF-2α protein and upregulated Epo protein and mRNA expression. | [5] |
| Primary Mouse Renal Fibroblasts | SLM6031434 | Dose-dependently increased Smad7 protein expression. | [1][3] |
| Primary Mouse Renal Fibroblasts | SLM6031434 | Ameliorated TGF-β-induced expression of Collagen-1 (Col1), Fibronectin-1 (FN-1), and Connective Tissue Growth Factor (CTGF). | [1][3] |
Detailed Experimental Protocols
In Vitro Anti-Fibrotic Assay in Primary Mouse Renal Fibroblasts
This protocol is based on the methodologies described in studies evaluating the effect of SLM6031434 on TGF-β1-induced fibrogenesis.[1][3][5][7]
-
Isolation and Culture of Primary Renal Fibroblasts:
-
Kidneys are harvested from C57BL/6 mice.
-
The renal cortex is minced and digested with a collagenase solution.
-
The resulting cell suspension is filtered and cultured in DMEM supplemented with 10% FBS, penicillin, and streptomycin.
-
Fibroblasts are isolated by their characteristic spindle-shaped morphology and adherence to plastic. Cells are used between passages 2 and 5.
-
-
TGF-β1 Stimulation and this compound Treatment:
-
Confluent fibroblasts are serum-starved for 16-24 hours in DMEM.
-
Cells are pre-incubated with this compound (e.g., at concentrations of 0.3, 1, 3, 10 µM) or vehicle (DMSO) for 1 hour.
-
Recombinant human TGF-β1 (typically 2-5 ng/mL) is then added to the culture medium to induce a fibrotic response.
-
Cells are incubated for a further 24-48 hours.
-
-
Analysis of Pro-fibrotic Markers:
-
Quantitative Real-Time PCR (qPCR):
-
Total RNA is extracted from the cells using a suitable kit (e.g., RNeasy Mini Kit).
-
cDNA is synthesized using a reverse transcription kit.
-
qPCR is performed using SYBR Green master mix and primers for target genes (e.g., Col1a1, Fn1, Ctgf, Acta2 [α-SMA], and Smad7) and a housekeeping gene (e.g., Gapdh) for normalization.
-
-
Western Blotting:
-
Cells are lysed in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein concentration is determined using a BCA assay.
-
Equal amounts of protein (20-30 µg) are separated by SDS-PAGE and transferred to a PVDF membrane.
-
The membrane is blocked with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
The membrane is incubated with primary antibodies against Collagen I, Fibronectin, α-SMA, Smad7, p-Smad3, and a loading control (e.g., GAPDH or β-actin) overnight at 4°C.
-
After washing, the membrane is incubated with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Bands are visualized using an enhanced chemiluminescence (ECL) detection system.
-
-
In Vivo Unilateral Ureteral Obstruction (UUO) Model
This protocol is a standard model for inducing renal fibrosis and is based on the methodology used in the Schwalm et al. (2021) study.[1][3]
-
Animals:
-
Male C57BL/6 mice (8-10 weeks old) are typically used.
-
-
Surgical Procedure:
-
Mice are anesthetized (e.g., with isoflurane).
-
A flank incision is made to expose the left kidney and ureter.
-
The left ureter is ligated at two points with a non-absorbable suture (e.g., 4-0 silk).
-
The incision is closed in layers. Sham-operated animals undergo the same procedure without ureteral ligation.
-
-
This compound Administration:
-
This compound is dissolved in a suitable vehicle (e.g., saline or water).
-
Beginning on the day of surgery, mice are treated with daily intraperitoneal (i.p.) injections of this compound (e.g., 5 mg/kg) or vehicle.
-
Treatment continues for the duration of the study (typically 7-14 days).
-
-
Tissue Harvesting and Analysis:
-
At the end of the treatment period, mice are euthanized, and the obstructed and contralateral kidneys are harvested.
-
One portion of the kidney is fixed in 10% formalin for histological analysis, while another portion is snap-frozen in liquid nitrogen for molecular and biochemical analyses.
-
Histology:
-
Formalin-fixed, paraffin-embedded kidney sections (4 µm) are stained with Masson's trichrome to assess collagen deposition and the extent of tubulointerstitial fibrosis.
-
-
Immunohistochemistry:
-
Sections are stained with an antibody against α-SMA to detect myofibroblast accumulation.
-
-
qPCR and Western Blotting:
-
Kidney tissue homogenates are used to analyze the expression of fibrotic markers and signaling proteins as described in the in vitro protocol.
-
-
Conclusion and Future Directions
This compound has emerged as a well-validated, selective inhibitor of SphK2 with significant anti-fibrotic properties, particularly in the context of renal disease. Its mechanism of action, centered on the upregulation of the TGF-β antagonist Smad7, provides a targeted approach to mitigating the pathological accumulation of extracellular matrix. The data from both in vitro and in vivo models strongly support its therapeutic potential.
Future research should focus on several key areas:
-
Clinical Translation: While preclinical data are promising, the safety and efficacy of this compound in human subjects with chronic kidney disease need to be evaluated in well-designed clinical trials.
-
Fibrosis in Other Organs: The anti-fibrotic effects of this compound should be investigated in models of fibrosis in other organs, such as the liver, lung, and heart.
-
Combination Therapies: The potential for synergistic effects when combining this compound with other anti-fibrotic agents or standard-of-care treatments warrants investigation.
References
- 1. Validation of highly selective sphingosine kinase 2 inhibitors SLM6031434 and HWG-35D as effective anti-fibrotic treatment options in a mouse model of tubulointerstitial fibrosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Sphingosine Kinase 2 Inhibition and Blood Sphingosine 1-Phosphate Levels - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Effect of SMAD7 gene overexpression on TGF-β1-induced profibrotic responses in fibroblasts derived from Peyronie's plaque - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Sphk1 and Sphk2 Differentially Regulate Erythropoietin Synthesis in Mouse Renal Interstitial Fibroblast-like Cells | MDPI [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. Activation of AMPK by metformin inhibits TGF-β-induced collagen production in mouse renal fibroblasts - PubMed [pubmed.ncbi.nlm.nih.gov]
SLM6031434 Hydrochloride: A Potent and Selective Sphingosine Kinase 2 Inhibitor
An In-depth Technical Guide for Researchers and Drug Development Professionals
Abstract
SLM6031434 hydrochloride is a potent and highly selective small molecule inhibitor of sphingosine kinase 2 (SphK2), a critical enzyme in the sphingolipid metabolic pathway. SphK2 catalyzes the phosphorylation of sphingosine to form sphingosine-1-phosphate (S1P), a bioactive lipid mediator implicated in a myriad of cellular processes, including cell growth, proliferation, migration, and inflammation. Dysregulation of the SphK2/S1P signaling axis has been linked to the pathogenesis of various diseases, such as cancer, fibrosis, and inflammatory disorders. This technical guide provides a comprehensive overview of the selectivity and potency of SLM6031434, detailed experimental protocols for its characterization, and a summary of its mechanism of action.
Introduction to Sphingosine Kinase 2 (SphK2)
Sphingosine kinases exist in two isoforms, SphK1 and SphK2, which often exhibit distinct and sometimes opposing cellular functions. While SphK1 is primarily cytosolic and associated with pro-survival and proliferative signaling, SphK2 is predominantly localized in the nucleus, mitochondria, and endoplasmic reticulum, where it can have pro-apoptotic or pro-survival roles depending on the cellular context.[1][2] The S1P produced by SphK2 can act intracellularly or be exported to activate a family of five G protein-coupled receptors (S1PR1-5), initiating downstream signaling cascades.[1] The targeted inhibition of SphK2 with selective compounds like SLM6031434 is a promising therapeutic strategy for various pathologies.
This compound: Potency and Selectivity
This compound has emerged as a valuable research tool and potential therapeutic lead due to its high potency and remarkable selectivity for SphK2 over its isoform, SphK1.
Quantitative Potency and Selectivity Data
The inhibitory activity of SLM6031434 has been quantified in various studies, demonstrating its potent and selective nature.
| Parameter | Value | Enzyme/Cell Line | Reference |
| Ki | 0.4 µM | Mouse SphK2 | [3][4] |
| IC50 | 0.4 µM | SphK2 | [5] |
| Selectivity | 40-fold | SphK2 over SphK1 | [3][4] |
| Selectivity | 50-fold | SphK2 over SphK1 | [1] |
| Ki (vs. SphK1) | >20 µM | SphK1 | [6] |
Table 1: In vitro potency and selectivity of this compound against sphingosine kinases.
Mechanism of Action
SLM6031434 exerts its effects by directly inhibiting the catalytic activity of SphK2. This inhibition leads to a decrease in the intracellular levels of S1P and a concomitant accumulation of its substrate, sphingosine.[5] This alteration of the sphingolipid rheostat (the balance between pro-apoptotic ceramides/sphingosine and pro-survival S1P) is central to its biological effects. In various cell and animal models, inhibition of SphK2 by SLM6031434 has been shown to modulate downstream signaling pathways, including the TGF-β/Smad pathway, and to exert anti-fibrotic effects.[5][7]
Experimental Protocols
Detailed methodologies are crucial for the accurate assessment of SphK2 inhibitors. The following are representative protocols for evaluating the potency and efficacy of SLM6031434.
In Vitro Sphingosine Kinase Inhibition Assay
This assay determines the direct inhibitory effect of SLM6031434 on the enzymatic activity of recombinant SphK2.
Protocol:
-
Enzyme Preparation: Recombinant human or mouse SphK1 and SphK2 are expressed in and purified from an appropriate system (e.g., baculovirus-infected Sf9 insect cells or transfected HEK293T cells).[5][8]
-
Reaction Mixture: A reaction buffer is prepared containing 20 mM Tris-HCl (pH 7.4), 1 mM 2-mercaptoethanol, 1 mM EDTA, 5 mM sodium orthovanadate, 40 mM β-glycerophosphate, 15 mM NaF, 1 mM phenylmethylsulfonyl fluoride, 10 mM MgCl₂, and 0.5 mM 4-deoxypyridoxine.[5][8] For SphK2 activity, the buffer is supplemented with 1 M KCl.[8]
-
Inhibitor Incubation: Varying concentrations of this compound are pre-incubated with the recombinant SphK2 enzyme.
-
Kinase Reaction: The reaction is initiated by the addition of the substrate, sphingosine, and [γ-³²P]ATP or [γ-³³P]ATP.[8][9] The reaction is carried out at 37°C for a defined period (e.g., 20 minutes).[8]
-
Detection of S1P: The reaction is stopped, and the radiolabeled S1P product is separated from the unreacted ATP, typically by thin-layer chromatography (TLC).[8]
-
Quantification: The amount of radiolabeled S1P is quantified using autoradiography or a scintillation counter.[8][9] The potency of the inhibitor (IC50 or Ki) is calculated by measuring the reduction in S1P formation at different inhibitor concentrations.
Cell-Based Assay for SphK2 Inhibition
This assay evaluates the ability of SLM6031434 to inhibit SphK2 activity within a cellular context.
Protocol:
-
Cell Culture: U937 human monocytic cells, which express both SphK1 and SphK2, are commonly used.[5] Cells are cultured in RPMI 1640 medium supplemented with 10% fetal bovine serum.
-
Inhibitor Treatment: Cells are treated with varying concentrations of this compound for a specified duration (e.g., 2-5 hours).[5][10]
-
Cell Lysis and Lipid Extraction: After treatment, cells are harvested, and lipids are extracted using a solvent system such as methanol/chloroform.[5]
-
Quantification of Sphingolipids: The intracellular levels of sphingosine and S1P are quantified using liquid chromatography-tandem mass spectrometry (LC-MS/MS).[5] A decrease in S1P and an increase in sphingosine levels indicate SphK2 inhibition.
Unilateral Ureteral Obstruction (UUO) Mouse Model of Renal Fibrosis
This in vivo model is used to assess the anti-fibrotic efficacy of SLM6031434.
Protocol:
-
Animal Model: Adult male mice (e.g., C57BL/6) are used.[7][11]
-
Surgical Procedure: Under anesthesia, a flank incision is made to expose the left kidney and ureter. The ureter is then completely ligated at two points with a non-absorbable suture.[7] Sham-operated animals undergo the same procedure without ureter ligation.
-
Drug Administration: this compound (e.g., 5 mg/kg) or vehicle is administered to the mice, typically via intraperitoneal injection, daily for the duration of the study (e.g., 9 days).[5]
-
Tissue Harvesting and Analysis: At the end of the treatment period, the obstructed kidneys are harvested.
-
Fibrosis Assessment: Renal fibrosis is evaluated by histological analysis (e.g., Masson's trichrome or Picrosirius Red staining for collagen deposition) and by quantifying the expression of pro-fibrotic markers (e.g., collagen-1, fibronectin-1, α-smooth muscle actin) using techniques such as quantitative PCR or Western blotting.[5][7]
Signaling Pathways and Visualizations
The inhibition of SphK2 by SLM6031434 perturbs the sphingolipid signaling network. The following diagrams illustrate the core signaling pathway and the experimental workflow for inhibitor characterization.
Caption: SphK2 signaling pathway and the inhibitory action of SLM6031434.
References
- 1. Targeting the Sphingosine Kinase/Sphingosine-1-Phosphate Signaling Axis in Drug Discovery for Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | The Functional Role of Sphingosine Kinase 2 [frontiersin.org]
- 3. youtube.com [youtube.com]
- 4. rndsystems.com [rndsystems.com]
- 5. Sphingosine Kinase 2 Inhibition and Blood Sphingosine 1-Phosphate Levels - PMC [pmc.ncbi.nlm.nih.gov]
- 6. SPHK2 - Wikipedia [en.wikipedia.org]
- 7. benchchem.com [benchchem.com]
- 8. Sphingosine Kinase 2 Inhibitors: Rigid Aliphatic Tail Derivatives Deliver Potent and Selective Analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 9. A rapid assay for assessment of sphingosine kinase inhibitors and substrates - PMC [pmc.ncbi.nlm.nih.gov]
- 10. The sphingosine kinase 2 inhibitors ABC294640 and K145 elevate (dihydro)sphingosine 1-phosphate levels in various cells - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Refining the unilateral ureteral obstruction mouse model: No sham, no shame - PubMed [pubmed.ncbi.nlm.nih.gov]
SLM6031434 Hydrochloride: A Technical Overview of its Discovery and Development as a Selective Sphingosine Kinase 2 Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Abstract
SLM6031434 hydrochloride is a potent and highly selective small molecule inhibitor of sphingosine kinase 2 (SphK2), a critical enzyme in the sphingolipid signaling pathway. This technical guide provides an in-depth overview of the discovery, development, and mechanism of action of SLM6031434. It includes a summary of its chemical properties, key in vitro and in vivo data, and detailed experimental methodologies. Furthermore, this document illustrates the core signaling pathways and experimental workflows through detailed diagrams to facilitate a comprehensive understanding of this promising therapeutic candidate.
Introduction
Sphingosine-1-phosphate (S1P) is a bioactive signaling lipid that regulates a multitude of cellular processes, including cell growth, proliferation, survival, and migration. The intracellular levels of S1P are tightly controlled by the competing actions of sphingosine kinases (SphK1 and SphK2), which catalyze the phosphorylation of sphingosine to S1P, and S1P-degrading enzymes. Dysregulation of the SphK/S1P signaling axis has been implicated in the pathophysiology of various diseases, including cancer, inflammation, and fibrosis.
SLM6031434 has emerged as a valuable research tool and a potential therapeutic agent due to its high selectivity for SphK2 over SphK1. This selectivity allows for the specific interrogation of SphK2-mediated signaling pathways and offers a potential therapeutic window with reduced off-target effects. This document details the scientific journey of SLM6031434, from its discovery to its preclinical validation.
Discovery and Chemical Properties
The development of SLM6031434 was the result of structure-activity relationship (SAR) studies aimed at identifying potent and selective SphK2 inhibitors. These efforts led to the identification of a lead compound, which was subsequently optimized to enhance its potency and selectivity, culminating in the synthesis of SLM6031434.[1]
Chemical Structure and Properties
This compound is the hydrochloride salt of the parent compound.[2] Its key chemical and physical properties are summarized in the table below.
| Property | Value | Reference |
| Molecular Weight | 489.96 g/mol | |
| Molecular Formula | C22H30F3N5O2.HCl | |
| Purity | ≥98% | |
| Solubility | Soluble to 20 mM in water and to 100 mM in DMSO | |
| Storage | Store at -20°C | |
| CAS Number | 1897379-34-8 |
Mechanism of Action
SLM6031434 exerts its biological effects through the selective inhibition of SphK2. This inhibition leads to a decrease in the intracellular levels of S1P and a concomitant increase in the levels of its substrate, sphingosine.[3] The altered balance between these two bioactive lipids, often referred to as the "sphingolipid rheostat," plays a crucial role in determining cell fate.
The anti-fibrotic effects of SLM6031434 are attributed to its ability to increase the expression of Smad7, a negative regulator of the pro-fibrotic TGF-β signaling pathway.[3][4][5] By upregulating Smad7, SLM6031434 effectively dampens the fibrotic response.
Signaling Pathway
The following diagram illustrates the proposed mechanism of action of SLM6031434 in the context of fibrosis.
Preclinical Development and Efficacy
SLM6031434 has demonstrated significant efficacy in preclinical models, particularly in the context of fibrosis.
In Vitro Studies
In vitro experiments using various cell lines have been instrumental in elucidating the molecular mechanism of SLM6031434.
| Cell Line | Treatment | Effect | Reference |
| U937 cells | Varying concentrations of SLM6031434 | Dose-dependent decrease in S1P levels | |
| Primary mouse renal fibroblasts | SLM6031434 (3 μM, 16 h) | Reduction in TGF-β-induced expression of profibrotic markers (Col1, FN-1, CTGF) | [3] |
| Primary mouse renal fibroblasts | SLM6031434 (0.3-10 μM, 16 h) | Dose-dependent increase in Smad7 protein expression | [3] |
| Human podocytes | SLM6031434 (1 μM, 20 h) | Significant increase in cellular sphingosine levels | [3] |
In Vivo Studies
The anti-fibrotic potential of SLM6031434 has been validated in a mouse model of tubulointerstitial fibrosis.
| Animal Model | Treatment Regimen | Key Findings | Reference |
| Unilateral Ureteral Obstruction (UUO) in mice | SLM6031434 (5 mg/kg, i.p., daily for 9 days) | Attenuated renal interstitial fibrosis, reduced collagen accumulation, decreased α-SMA expression, downregulated pro-fibrotic gene expression (Col1, FN-1, CTGF), increased sphingosine accumulation and Smad7 expression, reduced Smad2 phosphorylation, and decreased macrophage infiltration. | [2][3] |
Experimental Protocols
This section provides an overview of the methodologies used in the preclinical evaluation of SLM6031434.
Sphingosine Kinase Activity Assay
Objective: To determine the inhibitory activity of SLM6031434 against SphK2.
Methodology:
-
Recombinant mouse SphK2 is incubated with its substrate, sphingosine, in the presence of [γ-³²P]ATP.
-
The reaction is carried out in the presence of varying concentrations of SLM6031434 or vehicle control.
-
The reaction is terminated, and the lipids are extracted.
-
The radiolabeled S1P product is separated by thin-layer chromatography (TLC).
-
The amount of radioactivity incorporated into S1P is quantified to determine the enzyme activity and the inhibitory constant (Ki).
In Vitro Cell-Based Assays
Objective: To assess the effect of SLM6031434 on cellular S1P levels and pro-fibrotic marker expression.
Methodology:
-
Cells (e.g., U937, primary renal fibroblasts) are cultured under standard conditions.
-
Cells are treated with various concentrations of SLM6031434 or vehicle for a specified duration.
-
For S1P measurement, cells are lysed, and lipids are extracted. S1P levels are quantified by LC-MS/MS.
-
For gene expression analysis, RNA is isolated, and quantitative real-time PCR (qRT-PCR) is performed for pro-fibrotic markers.
-
For protein analysis, cell lysates are subjected to Western blotting to determine the expression of proteins like Smad7.
Unilateral Ureteral Obstruction (UUO) Mouse Model
Objective: To evaluate the in vivo anti-fibrotic efficacy of SLM6031434.
Workflow:
Methodology:
-
Mice undergo a surgical procedure to ligate the left ureter, inducing obstructive nephropathy.
-
Animals are randomly assigned to receive daily intraperitoneal injections of either SLM6031434 (e.g., 5 mg/kg) or vehicle.
-
After a defined period (e.g., 9 days), the animals are euthanized, and the kidneys are harvested.
-
Kidney tissues are processed for histological analysis (e.g., Masson's trichrome staining for collagen) and molecular analysis (qRT-PCR and Western blotting for fibrotic markers and signaling proteins).
Conclusion and Future Directions
This compound is a well-characterized, potent, and selective inhibitor of SphK2. Its ability to modulate the sphingolipid rheostat and suppress pro-fibrotic signaling pathways has been demonstrated in both in vitro and in vivo models. These findings underscore the potential of SLM6031434 as a therapeutic agent for fibrotic diseases, such as chronic kidney disease.
Further research is warranted to fully elucidate the therapeutic potential of SLM6031434. This includes comprehensive pharmacokinetic and toxicology studies, as well as evaluation in a broader range of disease models. The development of SLM6031434 and similar compounds represents a promising avenue for the treatment of diseases driven by dysregulated SphK2 activity. As of the current literature, there is no publicly available information on clinical trials for this compound.
References
- 1. Sphingosine Kinase 2 Inhibitors: Rigid Aliphatic Tail Derivatives Deliver Potent and Selective Analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. researchgate.net [researchgate.net]
- 5. Validation of highly selective sphingosine kinase 2 inhibitors SLM6031434 and HWG-35D as effective anti-fibrotic treatment options in a mouse model of tubulointerstitial fibrosis - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to SLM6031434 Hydrochloride (CAS: 1897379-34-8)
For Researchers, Scientists, and Drug Development Professionals
Abstract
SLM6031434 hydrochloride is a potent and highly selective small molecule inhibitor of sphingosine kinase 2 (SphK2).[1][2] This technical guide provides a comprehensive overview of this compound, including its chemical properties, mechanism of action, and significant preclinical findings. The document details its anti-fibrotic effects, particularly in the context of chronic kidney disease (CKD), and provides available experimental protocols and key quantitative data. Visual representations of its signaling pathway and experimental workflows are included to facilitate a deeper understanding of its biological activity and research applications.
Chemical and Physical Properties
This compound is the hydrochloride salt form of SLM6031434.[1][2] It is a crystalline solid with the following properties:
| Property | Value | Reference |
| CAS Number | 1897379-34-8 | [3] |
| Molecular Formula | C22H30F3N5O2・HCl | [3][4] |
| Molecular Weight | 489.96 g/mol | [2][3] |
| Purity | ≥98% | [3][4] |
| Appearance | Crystalline solid | [4] |
| UV/Vis | λmax: 259 nm | [4] |
| Solubility | Soluble to 20 mM in water and to 100 mM in DMSO. Soluble in ethanol (~5 mg/ml) and DMF (~20 mg/ml). Sparingly soluble in aqueous buffers. | [3][4] |
| Storage | Store at -20°C. | [3][4] |
Mechanism of Action
SLM6031434 is a highly selective inhibitor of sphingosine kinase 2 (SphK2).[1][2][5] Sphingosine kinases (SphK1 and SphK2) are enzymes that catalyze the phosphorylation of sphingosine to form sphingosine-1-phosphate (S1P), a critical signaling lipid involved in numerous cellular processes.[6] SLM6031434 exhibits a 40-fold selectivity for SphK2 over SphK1.[3]
The inhibitory action of SLM6031434 on SphK2 leads to:
-
Increased Sphingosine Levels: By blocking the phosphorylation of sphingosine, the substrate accumulates within the cell.[1][4]
-
Decreased Sphingosine-1-Phosphate (S1P) Levels: The inhibition of SphK2 reduces the production of S1P.[3][4]
-
Upregulation of Smad7: SLM6031434 treatment leads to an increased expression of Smad7, a negative regulator of the pro-fibrotic TGF-β/Smad signaling cascade.[1][7]
This modulation of the sphingolipid rheostat and the TGF-β pathway underlies the anti-fibrotic properties of SLM6031434.
Signaling Pathway of SLM6031434 in Renal Fibrosis
Caption: SLM6031434 inhibits SphK2, leading to sphingosine accumulation and Smad7 upregulation, which in turn inhibits the pro-fibrotic TGF-β signaling pathway.
Biological Activity
In Vitro Activity
| Cell Type | Treatment | Duration | Effect | Reference |
| Primary Mouse Renal Fibroblasts | SLM6031434 (3 μM) with TGF-β stimulation | 16 hours | Reduces the expression of profibrotic markers (Col1, FN-1, CTGF). | [1][2] |
| Primary Mouse Renal Fibroblasts | SLM6031434 (0.3-10 μM) | 16 hours | Dose-dependently increases Smad7 protein expression. | [1][2] |
| Human Podocytes | SLM6031434 (1 μM) | 20 hours | Significantly increases cellular sphingosine levels. | [1][2] |
| Human Podocytes | SLM6031434 (1 μM) | 24 hours | Upregulates nephrin and Wilms' tumor suppressor gene 1 (WT1) protein and mRNA expression. | [1][2] |
| U937 Monocytic Leukemia Cells | Concentration-dependent | Not specified | Decreases S1P and increases sphingosine levels. | [4][8] |
In Vivo Activity
| Animal Model | Dosage & Administration | Duration | Effect | Reference |
| Unilateral Ureteral Obstruction (UUO) Mouse Model | 5 mg/kg, intraperitoneal (i.p.), daily | 9 days | Attenuates renal interstitial fibrosis. Reduces collagen accumulation and ECM deposition. Decreases α-SMA expression. Downregulates mRNA and protein levels of Col1, FN-1, CTGF. Increases sphingosine accumulation and Smad7 expression, while reducing Smad2 phosphorylation. Reduces F4/80-positive macrophage infiltration. | [1][2][5] |
| Wild-type Mice and Rats | 5 mg/kg | Not specified | Increases blood S1P levels. | [8] |
| Sphk1-/- Mice | 5 mg/kg | Not specified | Reduces blood S1P levels. | [4][8] |
Quantitative Data
| Parameter | Target | Value | Reference |
| IC50 | SphK2 | 0.4 μM | [1][2] |
| IC50 | SphK1 | 16 μM | [2] |
| Ki | Recombinant Mouse SphK2 | 0.4 μM | [3][4] |
| Ki | SphK1 | >20 μM | [4][8] |
Experimental Protocols
The following are generalized protocols based on the available literature. Specific details such as antibody dilutions and proprietary buffer compositions are often not fully disclosed in publications.
In Vitro TGF-β Stimulation in Renal Fibroblasts
-
Cell Culture: Primary mouse renal fibroblasts are cultured in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and antibiotics.
-
Treatment: Cells are seeded and allowed to adhere. The medium is then replaced with serum-free medium for a period of serum starvation.
-
Inhibition: Pre-treat cells with this compound at desired concentrations (e.g., 3 μM) for a specified time.
-
Stimulation: Add recombinant TGF-β1 (e.g., 2 ng/mL) to the culture medium and incubate for the desired duration (e.g., 16-24 hours).
-
Analysis: Harvest cells for downstream analysis such as Western blotting or qPCR to measure the expression of profibrotic markers (Collagen I, Fibronectin-1, CTGF) and signaling proteins (Smad7, p-Smad2/3).
Western Blot Analysis
-
Protein Extraction: Lyse cells or homogenized kidney tissue in RIPA buffer containing protease and phosphatase inhibitors.
-
Quantification: Determine protein concentration using a BCA protein assay kit.
-
Electrophoresis: Separate equal amounts of protein on an SDS-PAGE gel.
-
Transfer: Transfer proteins to a nitrocellulose or PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against target proteins (e.g., α-SMA, Fibronectin, Collagen I, Smad7, p-Smad3) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with the corresponding HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Detect the signal using an ECL substrate and an imaging system. Quantify band intensities using appropriate software.[3]
Unilateral Ureteral Obstruction (UUO) Mouse Model
-
Animals: Use 10-12 week-old adult male mice (e.g., C57BL/6).[1]
-
Anesthesia: Anesthetize the mice using an appropriate anesthetic agent (e.g., isoflurane, pentobarbital).[6]
-
Surgical Procedure:
-
Make a small flank incision to expose the abdominal cavity.
-
Gently locate the left kidney and ureter.
-
Ligate the left ureter at two points using a non-absorbable suture (e.g., 4-0 or 5-0 silk).[6][9]
-
For sham-operated controls, expose the ureter but do not perform the ligation.
-
Close the incision in layers.
-
-
Post-operative Care: Administer analgesics (e.g., buprenorphine) and monitor the animals during recovery.
-
Treatment: Administer this compound (5 mg/kg, i.p.) or vehicle control daily for the duration of the study (e.g., 9 days).[1]
-
Tissue Collection: At the end of the study, euthanize the mice and harvest the kidneys for histological, immunohistochemical, and biochemical analyses.
Experimental Workflow for In Vivo Study
Caption: A typical experimental workflow for evaluating the efficacy of SLM6031434 in the UUO mouse model of renal fibrosis.
Conclusion
This compound is a valuable research tool for investigating the role of SphK2 in various pathological processes, particularly in the context of tissue fibrosis. Its high selectivity for SphK2 over SphK1 makes it a precise pharmacological probe. Preclinical data strongly support its anti-fibrotic efficacy in models of chronic kidney disease, demonstrating its potential as a therapeutic candidate. Further research is warranted to fully elucidate its therapeutic potential and to translate these preclinical findings into clinical applications.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. youtube.com [youtube.com]
- 3. mdpi.com [mdpi.com]
- 4. Kidney tubular epithelial cells control interstitial fibroblast fate by releasing TNFAIP8-encapsulated exosomes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Unilateral Ureteral Obstruction as a Model to Investigate Fibrosis-Attenuating Treatments - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. An ex vivo culture model of kidney podocyte injury reveals mechanosensitive, synaptopodin-templating, sarcomere-like structures - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
Technical Guide: SLM6031434 Hydrochloride - A Selective Sphingosine Kinase 2 Inhibitor
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive technical overview of SLM6031434 hydrochloride, a potent and selective inhibitor of Sphingosine Kinase 2 (SphK2). It details the compound's chemical properties, mechanism of action, and key experimental findings, offering a valuable resource for researchers in sphingolipid biology, fibrosis, and chronic kidney disease.
Chemical Structure and Properties
This compound is the hydrochloride salt of SLM6031434. Its chemical identity and key properties are summarized below.
| Property | Value |
| IUPAC Name | (2S)-2-[3-[4-(octyloxy)-3-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl]-1-pyrrolidinecarboximidamide, monohydrochloride[1] |
| CAS Number | 1897379-34-8[2][3] |
| Molecular Formula | C₂₂H₃₀F₃N₅O₂・HCl[2][3] |
| Molecular Weight | 489.96 g/mol [2][3] |
| SMILES | CCCCCCCCOC1=C(C(F)(F)F)C=C(C2=NOC([C@@H]3CCCN3C(N)=N)=N2)C=C1.Cl |
| InChI Key | YIGAQKBPLMSWOD-LMOVPXPDSA-N |
Table 1: Physicochemical Properties of this compound
| Property | Value | Conditions |
| Purity | ≥98%[2][3] | |
| Solubility | Water: Soluble to 20 mM[2] | |
| DMSO: Soluble to 100 mM[2] | ||
| Storage | Store at -20°C[2] |
Mechanism of Action and Signaling Pathway
This compound is a highly selective inhibitor of Sphingosine Kinase 2 (SphK2).[4] SphK2 is one of the two isoforms of sphingosine kinase that catalyzes the phosphorylation of sphingosine to form sphingosine-1-phosphate (S1P), a critical signaling lipid involved in numerous cellular processes.[5]
The inhibitory action of SLM6031434 on SphK2 leads to a decrease in intracellular S1P levels and a corresponding accumulation of its substrate, sphingosine.[1][4] This shift in the sphingosine/S1P rheostat has significant downstream consequences, particularly in the context of fibrotic diseases. One of the key mechanisms underlying the anti-fibrotic effects of SLM6031434 is the upregulation of Smad7, a negative regulator of the pro-fibrotic Transforming Growth Factor-beta (TGF-β) signaling pathway.[4][6] By increasing Smad7 expression, SLM6031434 effectively dampens the TGF-β/Smad signaling cascade, leading to a reduction in the expression of key pro-fibrotic markers.[6]
Caption: Mechanism of action of this compound.
Biological Activity
In Vitro Activity
This compound demonstrates potent and selective inhibition of SphK2 over SphK1.
Table 2: In Vitro Inhibitory Activity of SLM6031434
| Parameter | Value | Target | Species |
| Kᵢ | 0.4 µM[2] | SphK2 | Mouse |
| IC₅₀ | 0.4 µM[4] | SphK2 | |
| Selectivity | 40-fold vs. SphK1[2] |
Studies in various cell lines have elucidated the cellular effects of SLM6031434. In U937 cells, it effectively decreases S1P levels.[2] In primary mouse renal fibroblasts, treatment with SLM6031434 dose-dependently increases Smad7 protein expression and reduces the TGF-β-induced expression of pro-fibrotic markers such as Collagen-1 (Col1), Fibronectin-1 (FN-1), and Connective Tissue Growth Factor (CTGF).[4] Furthermore, in human podocytes, SLM6031434 has been shown to significantly increase cellular sphingosine levels and upregulate the expression of nephrin and Wilms' tumor suppressor gene 1 (WT1).[4]
In Vivo Activity
The anti-fibrotic efficacy of SLM6031434 has been validated in a mouse model of tubulointerstitial fibrosis induced by unilateral ureteral obstruction (UUO).
Table 3: In Vivo Efficacy of this compound in a UUO Mouse Model
| Parameter | Treatment | Outcome |
| Renal Interstitial Fibrosis | 5 mg/kg, i.p., daily for 9 days[4] | Attenuated |
| Collagen Accumulation & ECM Deposition | 5 mg/kg, i.p., daily for 9 days[4] | Reduced |
| α-SMA Expression | 5 mg/kg, i.p., daily for 9 days[4] | Decreased |
| Col1, FN-1, CTGF mRNA & Protein Levels | 5 mg/kg, i.p., daily for 9 days[4] | Downregulated |
| Sphingosine Accumulation | 5 mg/kg, i.p., daily for 9 days[4] | Increased |
| Smad7 Expression | 5 mg/kg, i.p., daily for 9 days[4] | Increased |
| Smad2 Phosphorylation | 5 mg/kg, i.p., daily for 9 days[4] | Reduced |
| Macrophage Infiltration (F4/80-positive) | 5 mg/kg, i.p., daily for 9 days[4] | Reduced |
| iNOS, Mcr1 mRNA | 5 mg/kg, i.p., daily for 9 days[4] | Downregulated |
Experimental Protocols
Sphingosine Kinase Activity Assay (for Kᵢ and IC₅₀ Determination)
A detailed experimental protocol for determining the inhibitory activity of SLM6031434 on SphK2 is not publicly available in the provided search results. However, a general methodology for such an assay can be inferred. Typically, this involves incubating the recombinant enzyme (SphK2) with its substrate (sphingosine) and a phosphate donor (ATP, often radiolabeled) in the presence of varying concentrations of the inhibitor. The amount of product (S1P) formed is then quantified, usually by chromatographic separation followed by detection (e.g., autoradiography if a radiolabeled substrate is used). The Kᵢ and IC₅₀ values are then calculated from the dose-response curves.
Unilateral Ureteral Obstruction (UUO) Mouse Model of Renal Fibrosis
The in vivo anti-fibrotic effects of SLM6031434 were evaluated in a UUO mouse model. While the specific details of the surgical procedure and post-operative care are not provided in the search results, a general outline of the experimental workflow is as follows:
Caption: General experimental workflow for the UUO mouse model.
Conclusion
This compound is a valuable research tool for investigating the role of SphK2 in health and disease. Its high selectivity and demonstrated in vivo efficacy in a model of renal fibrosis make it a promising compound for further investigation as a potential therapeutic agent for fibrotic conditions, particularly those affecting the kidney. The detailed understanding of its mechanism of action provides a solid foundation for its application in preclinical studies.
References
- 1. caymanchem.com [caymanchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. rndsystems.com [rndsystems.com]
- 4. file.medchemexpress.com [file.medchemexpress.com]
- 5. caymanchem.com [caymanchem.com]
- 6. Validation of highly selective sphingosine kinase 2 inhibitors SLM6031434 and HWG-35D as effective anti-fibrotic treatment options in a mouse model of tubulointerstitial fibrosis - PubMed [pubmed.ncbi.nlm.nih.gov]
The Sphingosine Kinase 2 Inhibitor SLM6031434 Hydrochloride: A Technical Overview of its Impact on Sphingosine-1-Phosphate Levels
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the effects of SLM6031434 hydrochloride, a selective sphingosine kinase 2 (SphK2) inhibitor, on sphingosine-1-phosphate (S1P) levels. This document summarizes key quantitative data, details relevant experimental methodologies, and illustrates the associated signaling pathways to support further research and development in therapeutic areas such as fibrosis and inflammatory diseases.
Core Mechanism of Action
This compound is a potent and selective inhibitor of SphK2, an enzyme that catalyzes the phosphorylation of sphingosine to form the signaling lipid S1P.[1][2] SLM6031434 exhibits a Ki of 0.4 μM for mouse SphK2 and demonstrates a 40-fold selectivity over its isoform, sphingosine kinase 1 (SphK1).[1] The primary mechanism of SLM6031434 involves the direct inhibition of SphK2's catalytic activity, leading to a decrease in intracellular S1P production and a concurrent accumulation of the substrate, sphingosine.[3][4][5] This alteration in the sphingosine/S1P rheostat has significant downstream effects on cellular signaling, notably impacting the Transforming Growth Factor-β (TGF-β) pathway.
Quantitative Data on S1P Level Modulation
The effect of this compound on S1P levels is context-dependent, exhibiting contrasting effects in in vitro and in vivo settings.
In Vitro Effects: Dose-Dependent Decrease in Cellular S1P
In cultured human U937 monocytic cells, treatment with this compound leads to a concentration-dependent decrease in intracellular S1P levels.[3] This is a direct consequence of SphK2 inhibition within the cellular environment.
| Cell Line | Compound | Concentration | Incubation Time | Effect on S1P Levels | Reference |
| U937 | This compound | Concentration-dependent | 2 hours | Decrease | [3] |
In Vivo Effects: Dose- and Time-Dependent Increase in Blood S1P
Conversely, administration of this compound to wild-type mice results in a significant and rapid increase in circulating blood S1P levels.[2][6] This paradoxical effect is attributed to a reduction in S1P clearance from the bloodstream, a process in which SphK2 is thought to play a role independent of its kinase activity.[4][6]
| Animal Model | Compound | Dosage (i.p.) | Time Point | Effect on Blood S1P Levels | Reference |
| Wild-type mice | This compound | 2 mg/kg | 2 hours | ~2-fold increase | [6] |
| Wild-type mice | This compound | 2 mg/kg | 4 hours | Sustained elevation | [6] |
| Animal Model | Compound | Dosage (i.v.) | Time Point | Effect on Blood S1P Levels | Reference |
| Wild-type mice | This compound | 2 mg/ml | 5 minutes | Significant increase | [2] |
| Wild-type mice | This compound | 2 mg/ml | 20 minutes | Continued increase | [2] |
| Wild-type mice | This compound | 2 mg/ml | 50 minutes | Sustained increase | [2] |
Signaling Pathway Analysis
The inhibition of SphK2 by this compound initiates a signaling cascade that culminates in the modulation of the pro-fibrotic TGF-β pathway. The accumulation of sphingosine, the substrate of SphK2, leads to the upregulation of Smad7, an inhibitory Smad protein that acts as a negative regulator of TGF-β signaling.[7]
This compound signaling cascade.
Experimental Protocols
Quantification of S1P in Cell Culture and Blood by LC-MS/MS
This protocol outlines the general steps for the extraction and quantification of S1P from biological matrices using liquid chromatography-tandem mass spectrometry (LC-MS/MS).
Workflow for S1P quantification by LC-MS/MS.
Materials:
-
Biological sample (cell pellet or whole blood)
-
Internal standard (e.g., C17-S1P)
-
Methanol (ice-cold)
-
Chloroform
-
Hydrochloric acid (HCl)
-
Water with 0.1% formic acid (Mobile Phase A)
-
Methanol with 0.1% formic acid (Mobile Phase B)
-
C18 reverse-phase LC column
Procedure:
-
Sample Collection and Internal Standard Spiking: To a known amount of biological sample (e.g., cell pellet or 50 µL of blood), add a known amount of internal standard.
-
Protein Precipitation and Lipid Extraction: Add ice-cold methanol to precipitate proteins. Subsequently, perform a lipid extraction using a chloroform/methanol/HCl solvent system.
-
Phase Separation and Evaporation: Centrifuge to separate the phases and carefully collect the lower organic phase containing the lipids. Evaporate the solvent to dryness under a stream of nitrogen.
-
Reconstitution: Reconstitute the dried lipid extract in a solvent compatible with LC-MS/MS analysis (e.g., methanol).
-
LC-MS/MS Analysis: Inject the reconstituted sample onto a C18 reverse-phase column. Separate the lipids using a gradient of Mobile Phase A and B. Detect and quantify S1P and the internal standard using a tandem mass spectrometer operating in positive ion mode with multiple reaction monitoring (MRM).
-
Data Analysis: Construct a standard curve using known concentrations of S1P. Determine the concentration of S1P in the samples by comparing the peak area ratio of S1P to the internal standard against the standard curve.
Western Blotting for Smad7
This protocol describes the detection of Smad7 protein levels in cell lysates by Western blotting to assess the downstream effects of this compound treatment.
Materials:
-
Cell lysates from control and SLM6031434-treated cells
-
RIPA buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody (anti-Smad7)
-
Secondary antibody (HRP-conjugated)
-
Enhanced chemiluminescence (ECL) substrate
Procedure:
-
Protein Extraction: Lyse cells in RIPA buffer and determine protein concentration using a BCA assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-PAGE gel and transfer to a PVDF membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with the primary anti-Smad7 antibody overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane and detect the protein bands using an ECL substrate and an imaging system.
-
Analysis: Quantify the band intensities and normalize to a loading control (e.g., GAPDH or β-actin).
Conclusion
This compound is a valuable research tool for investigating the roles of SphK2 and S1P signaling in health and disease. Its selective inhibition of SphK2 leads to a decrease in intracellular S1P and an increase in blood S1P levels, with downstream effects on the anti-fibrotic Smad7/TGF-β pathway. The experimental protocols and signaling pathway diagrams provided in this guide offer a framework for researchers to further explore the therapeutic potential of targeting SphK2.
References
- 1. Sphingosine 1-phosphate receptor-targeted therapeutics in rheumatic diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Sphingosine Kinase 2 Inhibition and Blood Sphingosine 1-Phosphate Levels - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Sphingosine Kinase 2 Inhibition and Blood Sphingosine 1-Phosphate Levels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Photoacoustic microscopy reveals the hemodynamic basis of sphingosine 1-phosphate-induced neuroprotection against ischemic stroke [thno.org]
- 7. karger.com [karger.com]
Methodological & Application
Application Notes and Protocols for SLM6031434 Hydrochloride In Vitro Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
SLM6031434 hydrochloride is a potent and selective inhibitor of Sphingosine Kinase 2 (SphK2), a key enzyme in the sphingolipid signaling pathway.[1][2] SphK2 catalyzes the phosphorylation of sphingosine to form sphingosine-1-phosphate (S1P), a bioactive lipid mediator implicated in a multitude of cellular processes, including cell growth, proliferation, survival, and migration.[3][4] Dysregulation of the SphK/S1P axis is associated with various pathologies such as cancer, inflammation, and fibrosis.[3][4][5] SLM6031434 exhibits high selectivity for SphK2 over the SphK1 isoform, making it a valuable tool for investigating the specific roles of SphK2 in health and disease.[1]
These application notes provide detailed protocols for in vitro assays to characterize the activity and cellular effects of this compound. The protocols cover direct enzyme inhibition assays, cellular assays to measure downstream pathway modulation, and a functional assay to assess its anti-fibrotic potential.
Physicochemical Properties and Storage
| Property | Value |
| Molecular Weight | 489.96 g/mol [1] |
| Formula | C₂₂H₃₀F₃N₅O₂·HCl[1] |
| Solubility | Soluble to 20 mM in water and to 100 mM in DMSO[1] |
| Purity | ≥98%[1] |
| Storage | Store at -20°C[1] |
Mechanism of Action
This compound acts as a competitive inhibitor of SphK2, blocking the synthesis of S1P.[2] This leads to a decrease in intracellular S1P levels and an accumulation of its substrate, sphingosine.[2] In the context of fibrosis, inhibition of SphK2 by SLM6031434 has been shown to increase the expression of Smad7, a negative regulator of the pro-fibrotic TGFβ/Smad signaling pathway.[2][6] This ultimately attenuates the expression of fibrotic markers such as collagen and fibronectin.[2][6]
Figure 1: Simplified signaling pathway of this compound in the context of fibrosis.
Experimental Protocols
SphK2 Enzymatic Activity Assay (Radiometric)
This protocol is adapted from a standard method for measuring sphingosine kinase activity.[2][3] It measures the incorporation of radiolabeled phosphate from [γ-³²P]ATP into sphingosine to form S1P.
Materials:
-
Recombinant human SphK2
-
This compound
-
D-erythro-sphingosine
-
[γ-³²P]ATP
-
SphK2 reaction buffer (20 mM Tris-HCl pH 7.4, 200 mM KCl, 10 mM MgCl₂, 1 mM 2-mercaptoethanol, 1 mM EDTA, 5 mM Na₃VO₄, 40 mM β-glycerophosphate, 15 mM NaF, 1 mM PMSF, 10% glycerol, and protease inhibitors)[2][7]
-
P81 phosphocellulose cation exchange paper[2]
-
75 mM orthophosphoric acid[2]
-
Acetone
-
Scintillation counter
Procedure:
-
Prepare serial dilutions of this compound in the SphK2 reaction buffer.
-
In a microcentrifuge tube, combine 0.02-0.03 mg of recombinant SphK2 with the various concentrations of SLM6031434 or vehicle control.
-
Add D-erythro-sphingosine to a final concentration of 5-10 μM.[2]
-
Pre-incubate the enzyme, inhibitor, and sphingosine mixture for 10 minutes at 37°C.
-
Initiate the reaction by adding [γ-³²P]ATP to a final concentration of 10 μM.[2]
-
Incubate the reaction for 30 minutes at 37°C.[2]
-
Stop the reaction by placing the tubes on ice.[2]
-
Spot an aliquot of the reaction mixture onto a P81 phosphocellulose paper square.[2]
-
Wash the P81 paper three times with 75 mM orthophosphoric acid, followed by a 2-minute wash in acetone.[2]
-
Air dry the paper and measure the incorporated radioactivity using a scintillation counter.
-
Calculate the percentage of inhibition for each concentration of SLM6031434 and determine the IC₅₀ value.
Figure 2: Experimental workflow for the radiometric SphK2 activity assay.
Quantitative Data Summary:
| Parameter | Value | Cell/Enzyme System |
| IC₅₀ (SphK2) | 0.4 µM[2] | Recombinant Mouse SphK2 |
| Kᵢ (SphK2) | 0.4 µM | Recombinant Mouse SphK2[1] |
| IC₅₀ (SphK1) | 16 µM[2] | Recombinant Mouse SphK1 |
| Selectivity | 40-fold for SphK2 over SphK1[1] |
Cellular S1P Level Measurement in U937 Cells
This protocol describes how to treat U937 human monocytic cells with SLM6031434 and measure the resulting changes in intracellular S1P levels by LC-MS/MS.
Materials:
-
U937 cells
-
RPMI-1640 medium, fetal bovine serum (FBS), penicillin/streptomycin
-
This compound
-
LC-MS/MS system
-
Internal standards for sphingolipids (e.g., C17-S1P)
-
Solvents for lipid extraction (e.g., methanol, chloroform, HCl)
Procedure:
-
Culture U937 cells in RPMI-1640 supplemented with 10% FBS and 1% penicillin/streptomycin at 37°C in a 5% CO₂ incubator.
-
24 hours prior to the experiment, replace the growth medium with a medium containing 0.5% FBS.[2]
-
Treat the cells with various concentrations of this compound (e.g., 0.1 - 10 µM) or vehicle control for 2-4 hours.[2]
-
Harvest the cells by centrifugation and wash with ice-cold PBS.
-
Perform lipid extraction from the cell pellet. This typically involves adding internal standards and extracting with a solvent system like acidified chloroform/methanol.
-
Evaporate the solvent and reconstitute the lipid extract in a suitable solvent for LC-MS/MS analysis.
-
Analyze the samples using an LC-MS/MS method optimized for sphingolipid quantification.[8]
-
Quantify the S1P levels relative to the internal standard and normalize to the total protein or cell number.
In Vitro TGF-β-Induced Fibrosis Assay in Renal Fibroblasts
This protocol assesses the anti-fibrotic potential of SLM6031434 by measuring its ability to counteract TGF-β-induced expression of profibrotic markers in primary renal fibroblasts.
Materials:
-
Primary mouse renal fibroblasts
-
DMEM, FBS, penicillin/streptomycin
-
Recombinant human TGF-β1
-
This compound
-
Reagents for Western blotting (lysis buffer, primary antibodies for Smad7, Collagen I, Fibronectin, β-actin; HRP-conjugated secondary antibodies, ECL substrate)
-
Reagents for qRT-PCR (RNA extraction kit, cDNA synthesis kit, primers for fibrotic genes)
Procedure:
-
Culture primary mouse renal fibroblasts in DMEM supplemented with 10% FBS and antibiotics.
-
Seed the fibroblasts in 6-well plates and allow them to adhere overnight.
-
Starve the cells in serum-free medium for 24 hours.
-
Pre-treat the cells with various concentrations of this compound (e.g., 0.3 - 10 µM) for 1 hour.
-
Stimulate the cells with TGF-β1 (e.g., 5 ng/mL) in the continued presence of SLM6031434 for 16-24 hours.[2]
-
For Western Blot Analysis:
-
Lyse the cells and determine the protein concentration.
-
Separate protein lysates by SDS-PAGE and transfer to a PVDF membrane.
-
Probe the membrane with primary antibodies against Smad7, Collagen I, Fibronectin, and a loading control (e.g., β-actin).
-
Incubate with the appropriate HRP-conjugated secondary antibody and visualize the bands using an ECL substrate.
-
Quantify band intensities using densitometry.
-
-
For qRT-PCR Analysis:
-
Extract total RNA from the cells and synthesize cDNA.
-
Perform quantitative real-time PCR using primers for profibrotic genes (e.g., Col1a1, Fn1, Ctgf) and a housekeeping gene.
-
Calculate the relative mRNA expression levels.
-
Expected Results:
-
Treatment with SLM6031434 is expected to dose-dependently increase Smad7 protein expression.[2][6]
-
SLM6031434 should reduce the TGF-β-induced expression of profibrotic markers like Collagen I and Fibronectin at both the protein and mRNA levels.[2][6]
Summary of In Vitro Cellular Effects:
| Cell Line | Treatment Conditions | Observed Effect |
| U937 Cells | Varies | Decreased S1P levels[1] |
| Primary Mouse Renal Fibroblasts | 3 µM, 16 h | Reduced TGF-β-induced expression of Col1, FN-1, CTGF[2] |
| Primary Mouse Renal Fibroblasts | 0.3-10 µM, 16 h | Dose-dependent increase in Smad7 protein expression[2] |
| Human Podocytes | 1 µM, 20 h | Significantly increased cellular sphingosine levels[2] |
| Human Podocytes | 1 µM, 24 h | Upregulated nephrin and WT1 protein and mRNA expression[2] |
References
- 1. lipidmaps.org [lipidmaps.org]
- 2. Sphingosine Kinase 2 Inhibition and Blood Sphingosine 1-Phosphate Levels - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A rapid assay for assessment of sphingosine kinase inhibitors and substrates - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Analysis of Mammalian Sphingolipids by Liquid Chromatography Tandem Mass Spectrometry (LC-MS/MS) and Tissue Imaging Mass Spectrometry (TIMS) - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A rapid and quantitative LC-MS/MS method to profile sphingolipids - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A real-time high-throughput fluorescence assay for sphingosine kinases - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Application Notes and Protocols for SLM6031434 Hydrochloride in a Kidney Fibrosis Animal Model
For Researchers, Scientists, and Drug Development Professionals
Introduction
SLM6031434 hydrochloride is a potent and highly selective inhibitor of sphingosine kinase 2 (SphK2), an enzyme implicated in the pathogenesis of renal fibrosis.[1][2] Inhibition of SphK2 by SLM6031434 has demonstrated significant anti-fibrotic efficacy in preclinical models of chronic kidney disease (CKD), making it a promising therapeutic candidate for further investigation.[1][2] These application notes provide detailed protocols for utilizing this compound in a unilateral ureteral obstruction (UUO) mouse model of kidney fibrosis, along with data presentation guidelines and visualizations of the relevant signaling pathways and experimental workflows.
The mechanism of action for SLM6031434's anti-fibrotic effects involves the modulation of the TGF-β/Smad signaling cascade.[1] By inhibiting SphK2, SLM6031434 leads to an accumulation of intracellular sphingosine, which in turn increases the expression of Smad7, a negative regulator of the pro-fibrotic TGF-β/Smad pathway.[1][2] This ultimately results in reduced collagen deposition and decreased expression of key fibrotic markers.
Data Presentation
The following tables summarize the expected quantitative outcomes of this compound treatment in a UUO-induced kidney fibrosis mouse model. The data presented are representative and intended for illustrative purposes to guide researchers in their experimental design and data analysis.
Table 1: Effect of this compound on Renal Fibrosis Markers in UUO Mice
| Treatment Group | Collagen Deposition (% of cortical area) | α-SMA Expression (relative to UUO Vehicle) | Fibronectin Expression (relative to UUO Vehicle) |
| Sham + Vehicle | 1.5 ± 0.5 | 0.1 ± 0.05 | 0.1 ± 0.05 |
| UUO + Vehicle | 15.0 ± 2.0 | 1.0 ± 0.2 | 1.0 ± 0.3 |
| UUO + SLM6031434 (5 mg/kg) | 7.0 ± 1.5 | 0.4 ± 0.1 | 0.5 ± 0.2* |
*p < 0.05 compared to UUO + Vehicle. Data are represented as mean ± SEM. α-SMA (alpha-smooth muscle actin).
Table 2: Effect of this compound on Profibrotic Gene Expression in UUO Mice
| Treatment Group | Col1a1 mRNA (fold change vs. Sham) | Ctgf mRNA (fold change vs. Sham) | Smad7 Protein (fold change vs. Sham) |
| Sham + Vehicle | 1.0 ± 0.2 | 1.0 ± 0.3 | 1.0 ± 0.2 |
| UUO + Vehicle | 10.0 ± 1.5 | 8.0 ± 1.2 | 0.4 ± 0.1 |
| UUO + SLM6031434 (5 mg/kg) | 4.0 ± 0.8 | 3.5 ± 0.7 | 1.2 ± 0.3* |
*p < 0.05 compared to UUO + Vehicle. Data are represented as mean ± SEM. Col1a1 (Collagen type I alpha 1 chain), Ctgf (Connective tissue growth factor).
Experimental Protocols
Unilateral Ureteral Obstruction (UUO) Mouse Model of Kidney Fibrosis
This protocol describes the induction of renal fibrosis in mice through the surgical ligation of one ureter.
Materials:
-
8-10 week old male C57BL/6 mice
-
This compound
-
Vehicle (e.g., sterile saline or as recommended by the manufacturer)
-
Anesthetic (e.g., isoflurane, ketamine/xylazine cocktail)
-
Surgical instruments (scissors, forceps, needle holders)
-
Suture material (e.g., 4-0 or 5-0 silk)
-
Heating pad
-
Analgesics for post-operative care
Procedure:
-
Animal Preparation: Anesthetize the mouse using a standard approved protocol. Shave and sterilize the left flank area.
-
Surgical Incision: Make a small flank incision to expose the left kidney and ureter.
-
Ureteral Ligation: Carefully isolate the left ureter and ligate it at two points using silk suture.
-
Closure: Suture the muscle layer and close the skin incision with wound clips or sutures.
-
Post-Operative Care: Administer analgesics as per institutional guidelines. Place the mouse on a heating pad until it recovers from anesthesia. Monitor the animal's health daily.
-
Treatment Administration:
-
Randomly divide the mice into three groups: Sham-operated + Vehicle, UUO + Vehicle, and UUO + this compound.
-
For the treatment group, administer this compound at a dose of 5 mg/kg body weight via intraperitoneal (i.p.) injection daily for 9 days, starting from the day of surgery.[2]
-
Administer an equivalent volume of vehicle to the control groups.
-
-
Tissue Collection: At the end of the treatment period (e.g., day 10 post-UUO), euthanize the mice and harvest the kidneys for analysis.
Assessment of Renal Fibrosis
Histological Analysis:
-
Fix a portion of the kidney in 10% neutral buffered formalin and embed in paraffin.
-
Cut 4-5 µm sections and stain with Masson's trichrome or Picrosirius Red to assess collagen deposition.
-
Perform immunohistochemistry for α-SMA and fibronectin to identify myofibroblasts and extracellular matrix deposition, respectively.
-
Quantify the stained areas using image analysis software.
Gene Expression Analysis (RT-qPCR):
-
Isolate total RNA from a portion of the kidney using a suitable kit.
-
Synthesize cDNA from the RNA.
-
Perform quantitative real-time PCR using primers for profibrotic genes such as Col1a1 and Ctgf.
-
Normalize the expression levels to a housekeeping gene (e.g., Gapdh).
Protein Analysis (Western Blot):
-
Homogenize a portion of the kidney tissue and extract total protein.
-
Separate the proteins by SDS-PAGE and transfer to a PVDF membrane.
-
Probe the membrane with primary antibodies against Smad7, phosphorylated Smad2/3, and a loading control (e.g., GAPDH or β-actin).
-
Incubate with the appropriate secondary antibodies and visualize the protein bands.
-
Quantify the band intensities using densitometry.
Visualizations
Signaling Pathway of SLM6031434 in Kidney Fibrosis
Caption: Mechanism of SLM6031434 in attenuating renal fibrosis.
Experimental Workflow for UUO Animal Model
References
Application Notes and Protocols for SL-M6031434 Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the dissolution and use of SLM6031434 hydrochloride, a selective inhibitor of sphingosine kinase 2 (SphK2). The following information is intended to guide researchers in utilizing this compound for in vitro and in vivo experiments, particularly in studies related to fibrosis and kidney diseases.
Introduction
This compound is a potent and selective inhibitor of Sphingosine Kinase 2 (SphK2), with an IC50 of 0.4 µM.[1][2][3] It exhibits over 40-fold selectivity for SphK2 over SphK1.[1][4] By inhibiting SphK2, SLM6031434 prevents the phosphorylation of sphingosine to sphingosine-1-phosphate (S1P), leading to an accumulation of intracellular sphingosine. This mechanism has been shown to exert anti-fibrotic effects, notably by increasing the expression of Smad7, a negative regulator of the pro-fibrotic TGF-β signaling pathway.[4][5][6] These characteristics make SLM6031434 a valuable tool for investigating the role of SphK2 in various pathological processes, including renal fibrosis and chronic kidney disease.[1][2][3][5]
Physicochemical and Solubility Data
This compound is supplied as a crystalline solid.[7]
| Property | Value | Source |
| Molecular Weight | 489.96 g/mol | [1][3][4] |
| Formula | C₂₂H₃₀F₃N₅O₂・HCl | [4] |
| Purity | ≥98% | [1][4] |
| Appearance | Crystalline solid | [7] |
Solubility Data:
| Solvent | Maximum Concentration | Notes | Source |
| Water | 20 mM (9.8 mg/mL) | May require sonication and warming for complete dissolution. | [1][4] |
| DMSO | 100 mM (49 mg/mL) | --- | [1][4] |
| Ethanol | ~5 mg/mL | --- | [7] |
| Dimethylformamide (DMF) | ~20 mg/mL | --- | [7] |
| 1:1 DMSO:PBS (pH 7.2) | ~0.5 mg/mL | For aqueous buffers, dissolve in DMSO first. | [7] |
Preparation of Stock and Working Solutions
Proper preparation of stock and working solutions is critical for experimental success and reproducibility.
Materials
-
This compound powder
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile deionized water or phosphate-buffered saline (PBS)
-
Sterile, airtight vials
-
Vortex mixer
-
Sonicator (optional)
Protocol for Preparing a 10 mM DMSO Stock Solution
-
Weighing: Accurately weigh the desired amount of this compound powder in a sterile microfuge tube.
-
Solvent Addition: Add the appropriate volume of anhydrous DMSO to achieve a 10 mM concentration. For example, to prepare 1 mL of a 10 mM stock solution, add 1 mL of DMSO to 4.8996 mg of this compound.
-
Dissolution: Vortex the solution until the compound is completely dissolved. Gentle warming (37°C) or brief sonication can be used to aid dissolution if necessary.
-
Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes in sterile, airtight vials to minimize freeze-thaw cycles.
Storage of Stock Solutions
Note: Always seal containers tightly and protect from moisture.
Preparation of Aqueous Working Solutions
For most cell-based assays, it is recommended to prepare fresh aqueous working solutions from the DMSO stock solution on the day of the experiment.
-
Dilution: Directly dilute the DMSO stock solution into the desired aqueous medium (e.g., cell culture medium, PBS) to the final working concentration.
-
Final DMSO Concentration: Ensure the final concentration of DMSO in the working solution is low (typically ≤ 0.1%) to avoid solvent-induced cellular toxicity. A vehicle control with the same final DMSO concentration should be included in all experiments.
-
Aqueous Solution Stability: It is not recommended to store aqueous solutions for more than one day.[7] If using water as the solvent for the stock solution, it should be filter-sterilized (0.22 µm filter) before use in cell culture.[1][7]
In Vitro Experimental Protocol: Inhibition of Profibrotic Markers in Primary Mouse Renal Fibroblasts
This protocol describes the use of this compound to assess its anti-fibrotic effects on primary mouse renal fibroblasts stimulated with TGF-β.
Materials
-
Primary mouse renal fibroblasts
-
Complete culture medium (e.g., DMEM with 10% FBS)
-
TGF-β (recombinant)
-
This compound (10 mM stock in DMSO)
-
Vehicle control (DMSO)
-
Cell lysis buffer and reagents for protein or RNA analysis
Experimental Procedure
-
Cell Seeding: Seed primary mouse renal fibroblasts in appropriate culture plates and allow them to adhere and grow to 70-80% confluency.
-
Starvation (Optional): Serum-starve the cells for 12-24 hours to reduce basal signaling.
-
Pre-treatment: Pre-treat the cells with varying concentrations of this compound (e.g., 0.3, 1, 3, 10 µM) or vehicle control for 1-2 hours.[1]
-
Stimulation: Add TGF-β (e.g., 5 ng/mL) to the culture medium to induce a fibrotic response.
-
Incubation: Co-incubate the cells with this compound and TGF-β for a specified duration (e.g., 16-24 hours).[1][2]
-
Cell Lysis and Analysis: After incubation, wash the cells with cold PBS and lyse them. The cell lysates can be used for downstream analysis such as:
-
Western Blotting: To analyze the protein expression of profibrotic markers (e.g., Collagen I, Fibronectin-1, CTGF) and Smad7.
-
RT-qPCR: To analyze the mRNA expression of the corresponding genes.
-
Expected Outcome
Treatment with SLM6031434 is expected to dose-dependently increase Smad7 protein expression and reduce the TGF-β-induced expression of profibrotic markers such as Collagen I, Fibronectin-1 (FN-1), and Connective Tissue Growth Factor (CTGF).[1][5]
Mechanism of Action: Signaling Pathway
This compound selectively inhibits SphK2, disrupting the balance of the "sphingolipid rheostat". This inhibition leads to an accumulation of sphingosine and a decrease in S1P levels. The increased sphingosine levels have been shown to upregulate the expression of Smad7, an inhibitory Smad protein. Smad7, in turn, negatively regulates the TGF-β signaling pathway by preventing the phosphorylation of Smad2, a key step in the pro-fibrotic cascade. This ultimately leads to a reduction in the expression of fibrotic genes.
In Vivo Applications
SLM6031434 has demonstrated efficacy in a mouse model of unilateral ureteral obstruction (UUO)-induced tubulointerstitial fibrosis.[1][2][3][5] In these studies, intraperitoneal (i.p.) administration of SLM6031434 (e.g., 5 mg/kg daily) attenuated renal interstitial fibrosis.[1] For in vivo experiments, formulation of the compound in a suitable vehicle is necessary.
Safety Precautions
This compound should be handled with care. It is intended for research use only. Users should wear appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses, when handling the compound. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. file.medchemexpress.com [file.medchemexpress.com]
- 4. Validation of highly selective sphingosine kinase 2 inhibitors SLM6031434 and HWG-35D as effective anti-fibrotic treatment options in a mouse model of tubulointerstitial fibrosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The sphingosine kinase 2 inhibitors ABC294640 and K145 elevate (dihydro)sphingosine 1-phosphate levels in various cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. cdn.caymanchem.com [cdn.caymanchem.com]
Application Notes and Protocols for Western Blot Analysis of Protein Expression Following SLM6031434 Hydrochloride Treatment
For Researchers, Scientists, and Drug Development Professionals
Introduction
SLM6031434 hydrochloride is a potent and highly selective inhibitor of sphingosine kinase 2 (SphK2).[1] This compound has demonstrated significant anti-fibrotic effects, making it a valuable tool for research in chronic kidney disease and other fibrotic conditions.[1][2] The mechanism of action of SLM6031434 involves the inhibition of SphK2, which leads to an accumulation of sphingosine. This, in turn, upregulates the expression of Smad7, a key negative regulator of the pro-fibrotic Transforming Growth Factor-β (TGF-β) signaling pathway.[1][2] Consequently, the expression of downstream fibrotic markers such as Collagen I (Col1), Fibronectin-1 (FN-1), and Connective Tissue Growth Factor (CTGF) is reduced.[1][2]
These application notes provide a comprehensive guide to performing Western blot analysis to assess the effects of this compound treatment on key proteins within the TGF-β signaling pathway.
Data Presentation
The following table summarizes the quantitative effects of this compound treatment on the expression of key proteins involved in fibrotic pathways, as determined by Western blot analysis.
| Cell Line/Model | Treatment Concentration | Treatment Duration | Target Protein | Change in Protein Expression | Reference |
| Primary Mouse Renal Fibroblasts | 0.3-10 µM | 16 hours | Smad7 | Dose-dependent increase | [1] |
| Primary Mouse Renal Fibroblasts | 3 µM | 16 hours | Collagen I (Col1) | Reduction | [1] |
| Primary Mouse Renal Fibroblasts | 3 µM | 16 hours | Fibronectin-1 (FN-1) | Reduction | [1] |
| Primary Mouse Renal Fibroblasts | 3 µM | 16 hours | Connective Tissue Growth Factor (CTGF) | Reduction | [1] |
| Unilateral Ureteral Obstruction (UUO)-induced tubulointerstitial fibrosis mouse model | 5 mg/kg, i.p., daily | 9 days | Smad2 phosphorylation | Reduction | |
| Unilateral Ureteral Obstruction (UUO)-induced tubulointerstitial fibrosis mouse model | 5 mg/kg, i.p., daily | 9 days | α-Smooth Muscle Actin (α-SMA) | Decrease | |
| Human Podocytes | 1 µM | 24 hours | Nephrin | Upregulation | [1] |
| Human Podocytes | 1 µM | 24 hours | Wilm's tumor suppressor gene 1 (WT1) | Upregulation | [1] |
Signaling Pathway
The diagram below illustrates the signaling pathway affected by this compound treatment.
Experimental Protocols
Western Blot Analysis Workflow
The following diagram outlines the general workflow for Western blot analysis after this compound treatment.
Detailed Protocol for Western Blot Analysis
This protocol provides a detailed methodology for performing Western blot analysis to assess changes in protein expression following treatment with this compound.
1. Cell Culture and Treatment:
-
Culture cells (e.g., primary renal fibroblasts, human podocytes) in appropriate media and conditions.
-
Treat cells with varying concentrations of this compound (e.g., 0.3, 1, 3, 10 µM) for the desired duration (e.g., 16, 24 hours). Include a vehicle-treated control group.
2. Cell Lysis and Protein Extraction:
-
After treatment, wash cells twice with ice-cold Phosphate-Buffered Saline (PBS).
-
Lyse the cells in RIPA buffer (50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1% NP-40, 0.5% sodium deoxycholate, 0.1% SDS) supplemented with protease and phosphatase inhibitor cocktails.
-
Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
Incubate on ice for 30 minutes with intermittent vortexing.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Collect the supernatant containing the protein lysate.
3. Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA (Bicinchoninic Acid) Protein Assay Kit according to the manufacturer's instructions.
4. Sample Preparation and SDS-PAGE:
-
Normalize the protein concentration of all samples with lysis buffer.
-
Add 4x Laemmli sample buffer to each lysate to a final concentration of 1x.
-
Denature the samples by heating at 95-100°C for 5 minutes.
-
Load equal amounts of protein (e.g., 20-30 µg) per lane onto a polyacrylamide gel (e.g., 4-12% Bis-Tris gel).
-
Run the gel at a constant voltage until the dye front reaches the bottom.
5. Protein Transfer:
-
Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) membrane.
-
Perform a wet transfer in transfer buffer (25 mM Tris, 192 mM glycine, 20% methanol) at 100V for 1-2 hours at 4°C.
6. Immunoblotting:
-
Blocking: Block the membrane with 5% non-fat dry milk or 5% Bovine Serum Albumin (BSA) in Tris-Buffered Saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature with gentle agitation.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody (e.g., anti-Smad7, anti-Collagen I, anti-Fibronectin, anti-CTGF, anti-p-Smad2, anti-α-SMA, or a loading control like anti-GAPDH or anti-β-actin) diluted in blocking buffer overnight at 4°C with gentle agitation. Refer to the antibody datasheet for the recommended dilution.
-
Washing: Wash the membrane three times for 10 minutes each with TBST.
-
Secondary Antibody Incubation: Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody (e.g., anti-rabbit IgG-HRP or anti-mouse IgG-HRP) diluted in blocking buffer for 1 hour at room temperature.
-
Washing: Wash the membrane three times for 10 minutes each with TBST.
7. Detection and Data Analysis:
-
Detection: Incubate the membrane with an enhanced chemiluminescence (ECL) substrate according to the manufacturer's instructions.
-
Signal Capture: Capture the chemiluminescent signal using a digital imaging system or X-ray film. Ensure the signal is not saturated to allow for accurate quantification.
-
Data Analysis: Quantify the band intensities using densitometry software. Normalize the intensity of the target protein band to the intensity of the loading control band for each sample. Calculate the fold change in protein expression relative to the vehicle-treated control.
References
Application Notes and Protocols: Measuring Sphingosine Kinase 2 (SphK2) Activity with SLM6031434 Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Introduction
Sphingosine Kinase 2 (SphK2) is a critical lipid kinase that catalyzes the phosphorylation of sphingosine to produce sphingosine-1-phosphate (S1P), a key signaling molecule involved in a myriad of cellular processes.[1] Dysregulation of SphK2 activity has been implicated in various pathological conditions, including cancer, fibrosis, and inflammatory diseases.[2] As such, SphK2 has emerged as a promising therapeutic target for drug development.
SLM6031434 hydrochloride is a potent and highly selective inhibitor of SphK2.[3] It exhibits significant selectivity for SphK2 over its isoform, SphK1, making it an invaluable tool for elucidating the specific roles of SphK2 in cellular signaling and for investigating its potential as a therapeutic agent. These application notes provide detailed protocols for measuring SphK2 activity using this compound in both in vitro enzymatic assays and cell-based models.
Signaling Pathway of Sphingosine Kinase 2
SphK2 is one of two isoforms of sphingosine kinase that catalyzes the conversion of sphingosine to S1P.[4] While SphK1 is primarily located in the cytoplasm, SphK2 is found in the nucleus, mitochondria, and endoplasmic reticulum.[1] The S1P generated by SphK2 can have intracellular functions or be exported out of the cell to act on a family of G protein-coupled receptors, S1PR1-5, initiating downstream signaling cascades that regulate cell survival, proliferation, migration, and inflammation.[4]
Quantitative Data Summary
The following table summarizes the key quantitative data for this compound in relation to its inhibitory effect on SphK2.
| Parameter | Value | Species | Assay Conditions | Reference(s) |
| Ki (SphK2) | 0.4 µM | Mouse | Recombinant enzyme | [5] |
| IC50 (SphK2) | 0.4 µM | Not Specified | Not Specified | [3] |
| Selectivity | ~40-50 fold | Mouse | Ki SphK1 > 20 µM | [5] |
| In Vitro Cellular Activity | Decreases S1P levels | U937 cells | Dose-dependent | [6] |
| In Vivo Activity | 5 mg/kg (i.p.) | Mouse | Attenuates renal interstitial fibrosis | [3] |
| In Vivo Activity | 2 mg/kg | Mouse | Doubles blood S1P levels at 2 hours | [7] |
Experimental Protocols
In Vitro SphK2 Enzymatic Activity Assay (Radiometric)
This protocol is adapted from established radiometric assays for sphingosine kinases and is suitable for determining the IC50 of this compound.[8][9]
Materials:
-
Recombinant human or mouse SphK2
-
This compound
-
D-erythro-sphingosine
-
[γ-32P]ATP
-
Kinase assay buffer: 20 mM Tris-HCl (pH 7.4), 1 M KCl, 10 mM MgCl₂, 1 mM 2-mercaptoethanol, 1 mM EDTA, 5 mM sodium orthovanadate, 40 mM β-glycerophosphate, 15 mM NaF, 1 mM PMSF, and protease inhibitors.[8][9]
-
Reaction termination solution: Chloroform/methanol/HCl (100:200:1, v/v/v)[9]
-
Thin-layer chromatography (TLC) plates (silica gel)
-
TLC developing solvent: 1-butanol/glacial acetic acid/water (3:1:1, v/v/v)[9]
-
Scintillation counter and fluid
Procedure:
-
Prepare this compound Dilutions: Prepare a stock solution of this compound in an appropriate solvent (e.g., DMSO or water, soluble up to 20 mM in water and 100 mM in DMSO). Perform serial dilutions to obtain a range of concentrations for IC50 determination (e.g., 0.01 µM to 100 µM).
-
Reaction Setup: In a microcentrifuge tube, combine the following on ice:
-
Initiate Reaction: Start the reaction by adding [γ-32P]ATP (e.g., 250 µM).[9]
-
Incubation: Incubate the reaction mixture at 37°C for 20-30 minutes.[8]
-
Terminate Reaction: Stop the reaction by adding 2 volumes of the reaction termination solution.[9]
-
Lipid Extraction: Vortex the mixture and centrifuge to separate the phases. Carefully collect the lower organic phase containing the lipids.
-
TLC Separation: Spot the extracted lipids onto a TLC plate and develop the chromatogram using the TLC developing solvent.[9]
-
Quantification: Allow the plate to dry, and visualize the radiolabeled S1P using autoradiography or a phosphorimager. Scrape the corresponding silica spots into scintillation vials, add scintillation fluid, and quantify the radioactivity using a scintillation counter.
-
Data Analysis: Calculate the percentage of SphK2 inhibition for each concentration of this compound compared to the vehicle control. Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.[10]
Cell-Based SphK2 Activity Assay
This protocol assesses the ability of this compound to inhibit SphK2 activity in a cellular context by measuring the reduction of S1P levels.[6]
Materials:
-
U937 cells (or other suitable cell line expressing SphK2)
-
RPMI-1640 medium with 10% FBS and 1% penicillin/streptomycin
-
This compound
-
LC-MS/MS system for sphingolipid analysis
Procedure:
-
Cell Culture: Culture U937 cells in RPMI-1640 medium supplemented with 10% FBS and antibiotics at 37°C in a 5% CO₂ incubator.
-
Serum Starvation: Twenty-four hours prior to the experiment, replace the growth medium with a low-serum medium (e.g., 0.5% FBS) to reduce basal signaling.
-
Inhibitor Treatment: Treat the cells with various concentrations of this compound (e.g., 0.1 µM to 10 µM) or vehicle control for a specified duration (e.g., 2-16 hours).[3]
-
Cell Lysis: After incubation, harvest the cells by centrifugation and wash with ice-cold PBS. Lyse the cells using an appropriate method for lipid extraction (e.g., methanol/chloroform extraction).
-
Sphingolipid Quantification: Analyze the lipid extracts for S1P and sphingosine levels using a validated LC-MS/MS method.
-
Data Analysis: Determine the effect of this compound on intracellular S1P and sphingosine levels by comparing the treated samples to the vehicle control. A decrease in the S1P/sphingosine ratio indicates SphK2 inhibition.
Mandatory Visualizations
References
- 1. The Functional Role of Sphingosine Kinase 2 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Sphingosine Kinases and Sphingosine 1-Phosphate Receptors: Signaling and Actions in the Cardiovascular System - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Discovery of a Small Side Cavity in Sphingosine Kinase 2 that Enhances Inhibitor Potency and Selectivity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Sphingosine Kinase 2 Inhibition and Blood Sphingosine 1-Phosphate Levels - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Sphingosine Kinase 2 Inhibitors: Rigid Aliphatic Tail Derivatives Deliver Potent and Selective Analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Determination of half-maximal inhibitory concentration using biosensor-based protein interaction analysis - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Unilateral Ureteric Obstruction (UUO) Model and SLM6031434 Treatment for Renal Fibrosis Studies
Audience: Researchers, scientists, and drug development professionals.
Introduction
Renal fibrosis is the common final pathological outcome of progressive chronic kidney disease (CKD)[1][2]. The unilateral ureteral obstruction (UUO) model is a well-established and widely utilized experimental model in rodents that rapidly induces renal tubulointerstitial fibrosis, mimicking the characteristics of human obstructive nephropathy in an accelerated manner[2][3][4][5]. This model is invaluable for elucidating the molecular and cellular mechanisms underlying renal fibrosis and for evaluating the efficacy of potential therapeutic agents[1].
SLM6031434 is a highly selective and potent inhibitor of sphingosine kinase 2 (SphK2), an enzyme involved in the synthesis of the bioactive lipid sphingosine-1-phosphate (S1P)[6][7]. S1P signaling is implicated in various cellular processes, including fibrosis[8][9]. SLM6031434 has demonstrated significant anti-fibrotic effects in the UUO model, making it a promising compound for the study and potential treatment of renal fibrotic diseases[6][10].
These application notes provide detailed protocols for the UUO surgical procedure in mice, the administration of SLM6031434, and subsequent analysis of renal fibrosis. Additionally, quantitative data from relevant studies are summarized, and key signaling pathways are visualized.
Key Signaling Pathway
The therapeutic effect of SLM6031434 in the UUO model is primarily attributed to its inhibition of SphK2, which leads to an accumulation of its substrate, sphingosine. This increase in sphingosine upregulates the expression of Smad7, an inhibitory Smad protein that negatively regulates the pro-fibrotic Transforming Growth Factor-β (TGF-β) signaling pathway. By enhancing Smad7, SLM6031434 effectively counteracts the downstream effects of TGF-β, including the phosphorylation of Smad2/3, which are key mediators in the fibrotic cascade. This ultimately leads to a reduction in the expression of pro-fibrotic genes and the deposition of extracellular matrix.
References
- 1. Unilateral Ureteral Obstruction Model for Investigating Kidney Interstitial Fibrosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Pathogenesis and management of renal fibrosis induced by unilateral ureteral obstruction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Unilateral Ureteral Obstruction as a Model to Investigate Fibrosis-Attenuating Treatments - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Unilateral Ureteral Obstruction as a Model to Investigate Fibrosis-Attenuating Treatments. | Sigma-Aldrich [sigmaaldrich.com]
- 5. Pathogenesis and management of renal fibrosis induced by unilateral ureteral obstruction - PMC [pmc.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. rndsystems.com [rndsystems.com]
- 8. boris-portal.unibe.ch [boris-portal.unibe.ch]
- 9. Sphingosine-1-phosphate pathway in renal fibrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Validation of highly selective sphingosine kinase 2 inhibitors SLM6031434 and HWG-35D as effective anti-fibrotic treatment options in a mouse model of tubulointerstitial fibrosis - PubMed [pubmed.ncbi.nlm.nih.gov]
For Researchers, Scientists, and Drug Development Professionals
Introduction
Renal fibrosis, characterized by the excessive accumulation of extracellular matrix, is a final common pathway for nearly all chronic kidney diseases (CKD), leading to progressive loss of kidney function.[1] Renal fibroblasts are key effector cells in the development of renal fibrosis.[2] Upon injury, these cells transdifferentiate into myofibroblasts, which are responsible for the excessive deposition of extracellular matrix proteins. A key signaling molecule implicated in fibrosis is sphingosine-1-phosphate (S1P), produced by sphingosine kinases (SphK) 1 and 2.[3][4] Sphingosine kinase 2 (SphK2) has emerged as a promising therapeutic target for renal fibrosis.[1][3]
SLM6031434 is a highly selective and potent inhibitor of SphK2.[1][5][6] It has demonstrated effective anti-fibrotic efficacy in preclinical models of kidney disease.[1][5] These application notes provide a detailed protocol for the isolation and culture of primary mouse renal fibroblasts and their subsequent treatment with SLM6031434 to investigate its anti-fibrotic effects.
Mechanism of Action of SLM6031434
SLM6031434 is a competitive inhibitor of SphK2, with a high degree of selectivity over the SphK1 isoform.[6][7] Inhibition of SphK2 by SLM6031434 blocks the phosphorylation of sphingosine to S1P.[3][7] This leads to an intracellular accumulation of sphingosine, which in turn upregulates the expression of Smad7, a negative regulator of the pro-fibrotic Transforming Growth Factor-beta (TGF-β) signaling pathway.[1][3][5] By increasing Smad7, SLM6031434 effectively dampens the downstream signaling cascade initiated by TGF-β, leading to a reduction in the expression of key pro-fibrotic markers such as Collagen I (Col1), Fibronectin-1 (FN-1), and Connective Tissue Growth Factor (CTGF).[1][5]
Figure 1: SLM6031434 Signaling Pathway
Data Presentation
Table 1: Properties of SLM6031434
| Property | Value | Reference |
| Target | Sphingosine Kinase 2 (SphK2) | [5][6] |
| IC₅₀ | 0.4 µM | [5] |
| Selectivity | >40-fold for SphK2 over SphK1 | [6] |
| Solubility | Soluble to 100 mM in DMSO and 20 mM in water | [6] |
| Storage | Store at -20°C | [6] |
Table 2: Example Data from SLM6031434 Treatment of Primary Mouse Renal Fibroblasts
| Treatment | Concentration (µM) | Incubation Time (h) | Collagen I Expression (fold change) | Fibronectin-1 Expression (fold change) | Smad7 Expression (fold change) |
| Vehicle Control (DMSO) | - | 16 | 1.0 | 1.0 | 1.0 |
| TGF-β | - | 16 | Value | Value | Value |
| TGF-β + SLM6031434 | 0.3 | 16 | Value | Value | Value |
| TGF-β + SLM6031434 | 1 | 16 | Value | Value | Value |
| TGF-β + SLM6031434 | 3 | 16 | Value | Value | Value |
| TGF-β + SLM6031434 | 10 | 16 | Value | Value | Value |
Note: This table is a template. Actual values should be determined experimentally.
Experimental Protocols
Protocol 1: Isolation and Culture of Primary Mouse Renal Fibroblasts
This protocol describes the isolation of primary renal fibroblasts from mouse kidneys.[2][8][9]
Figure 2: Primary Renal Fibroblast Isolation Workflow
Materials:
-
C57BL/6 mice (8-12 weeks old)
-
70% Ethanol
-
Sterile PBS
-
DMEM/F12 medium
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin
-
Collagenase Type IV
-
0.25% Trypsin-EDTA
-
Sterile cell culture dishes and flasks
-
Sterile surgical instruments
Procedure:
-
Euthanize the mouse according to approved institutional protocols.
-
Sterilize the abdomen with 70% ethanol and surgically remove the kidneys.
-
Place the kidneys in a sterile petri dish containing cold PBS.
-
Remove the renal capsule and mince the cortical tissue into small pieces (approximately 1 mm³).
-
Transfer the minced tissue to a sterile tube containing DMEM/F12 with Collagenase Type IV (1 mg/mL).
-
Incubate at 37°C for 30-45 minutes with gentle agitation.
-
Neutralize the collagenase by adding an equal volume of DMEM/F12 with 10% FBS.
-
Filter the cell suspension through a 70 µm cell strainer into a new sterile tube.
-
Centrifuge the cell suspension at 500 x g for 5 minutes.
-
Discard the supernatant, resuspend the cell pellet in complete culture medium (DMEM/F12, 10% FBS, 1% Penicillin-Streptomycin), and plate onto gelatin-coated culture dishes.[10]
-
Incubate at 37°C in a humidified atmosphere with 5% CO₂.
-
Change the medium every 2-3 days. Fibroblasts will migrate out from the tissue explants.
-
Once confluent, passage the cells using 0.25% Trypsin-EDTA. Cells are typically ready for experiments after 2-3 passages.
Protocol 2: Treatment of Primary Mouse Renal Fibroblasts with SLM6031434
Materials:
-
Primary mouse renal fibroblasts (passages 2-5)
-
Complete culture medium
-
TGF-β (optional, to induce a fibrotic phenotype)
-
SLM6031434 (dissolved in DMSO to create a stock solution)
-
Vehicle control (DMSO)
Procedure:
-
Seed the primary renal fibroblasts in the desired culture plates (e.g., 6-well plates for protein/RNA analysis).
-
Allow the cells to adhere and grow to 70-80% confluency.
-
Starve the cells in serum-free medium for 12-24 hours prior to treatment.
-
Prepare working solutions of SLM6031434 in culture medium at the desired concentrations (e.g., 0.3, 1, 3, 10 µM).[5] Also, prepare a vehicle control with the same final concentration of DMSO.
-
(Optional) Pre-treat the cells with SLM6031434 or vehicle for 1 hour before adding TGF-β (typically 5 ng/mL) to induce fibrosis.
-
Aspirate the starvation medium and add the medium containing SLM6031434, TGF-β, or vehicle control.
-
Incubate the cells for the desired time period (e.g., 16-24 hours).[5]
Protocol 3: Analysis of Anti-fibrotic Effects
Western Blotting:
-
Lyse the cells and quantify protein concentration.
-
Perform SDS-PAGE and transfer proteins to a PVDF membrane.
-
Probe the membrane with primary antibodies against Collagen I, Fibronectin-1, α-SMA, Smad7, and a loading control (e.g., GAPDH or β-actin).
-
Incubate with the appropriate HRP-conjugated secondary antibodies.
-
Visualize the protein bands using a chemiluminescence detection system.
Quantitative Real-Time PCR (qRT-PCR):
-
Isolate total RNA from the cells using a suitable kit.
-
Synthesize cDNA from the RNA.
-
Perform qRT-PCR using primers for Col1a1, Fn1, Acta2, Smad7, and a housekeeping gene (e.g., Gapdh).
-
Analyze the relative gene expression using the ΔΔCt method.
Troubleshooting
| Problem | Possible Cause | Solution |
| Low fibroblast yield | Incomplete tissue digestion | Increase collagenase incubation time or concentration. Ensure tissue is minced finely. |
| Contamination | Non-sterile technique | Maintain strict aseptic technique throughout the isolation and culture process. |
| Cell death after treatment | High concentration of SLM6031434 or DMSO | Perform a dose-response curve to determine the optimal non-toxic concentration. Ensure the final DMSO concentration is ≤ 0.1%. |
| No effect of SLM6031434 | Inactive compound or insufficient concentration/incubation time | Verify the activity of SLM6031434. Optimize the concentration and incubation time. |
| High background in Western blots | Insufficient blocking or washing | Increase blocking time and use a suitable blocking agent. Increase the number and duration of washes. |
These protocols and application notes provide a comprehensive framework for utilizing SLM6031434 to study its anti-fibrotic effects on primary mouse renal fibroblasts. The provided information, including the mechanism of action, data presentation templates, and detailed experimental procedures, should enable researchers to effectively design and execute their studies in the field of renal fibrosis research.
References
- 1. Validation of highly selective sphingosine kinase 2 inhibitors SLM6031434 and HWG-35D as effective anti-fibrotic treatment options in a mouse model of tubulointerstitial fibrosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Propagation, Culture, and Characterization of Renal Fibroblasts | Springer Nature Experiments [experiments.springernature.com]
- 3. researchgate.net [researchgate.net]
- 4. The contribution of the sphingosine 1-phosphate signaling pathway to chronic kidney diseases: recent findings and new perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. rndsystems.com [rndsystems.com]
- 7. | BioWorld [bioworld.com]
- 8. Cell culture [bio-protocol.org]
- 9. A Co-culture Model to Study the Effect of Kidney Fibroblast-p90RSK on Epithelial Cell Survival - PMC [pmc.ncbi.nlm.nih.gov]
- 10. cellbiologics.net [cellbiologics.net]
Troubleshooting & Optimization
SLM6031434 hydrochloride solubility issues in aqueous buffer
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with SLM6031434 hydrochloride. The information is designed to address common challenges, particularly those related to solubility in aqueous buffers.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a selective inhibitor of Sphingosine Kinase 2 (SphK2).[1] SphK2 is an enzyme that phosphorylates sphingosine to form sphingosine-1-phosphate (S1P), a key signaling lipid involved in numerous cellular processes.[2] By inhibiting SphK2, SLM6031434 decreases the levels of S1P, which has been shown to have anti-fibrotic effects.[3][4] It exhibits significantly higher selectivity for SphK2 over SphK1.
Q2: What is the reported solubility of this compound?
The solubility of this compound has been reported by various suppliers. It is important to note that there are some discrepancies in the reported values for aqueous solubility. A summary of the available data is presented below.
| Solvent | Reported Solubility | Supplier/Source |
| Water | 20 mM | R&D Systems |
| Water | 40 mg/mL (approx. 81.6 mM) | MedChemExpress |
| DMSO | 100 mM | R&D Systems |
| DMSO:PBS (1:1, pH 7.2) | ~0.5 mg/mL (approx. 1.02 mM) | Cayman Chemical |
| Ethanol | ~5 mg/mL (approx. 10.2 mM) | Cayman Chemical |
| Dimethylformamide (DMF) | ~20 mg/mL (approx. 40.8 mM) | Cayman Chemical |
Note: The discrepancy in aqueous solubility may be due to different experimental conditions (e.g., temperature, pH, use of sonication). It is recommended to perform small-scale solubility tests under your specific experimental conditions.
Q3: How should I prepare a stock solution of this compound?
For maximum solubility in aqueous buffers, it is recommended to first dissolve this compound in an organic solvent like DMSO to prepare a concentrated stock solution. This stock solution can then be diluted into your aqueous experimental buffer. For aqueous solutions, gentle warming and sonication may aid in dissolution. It is not recommended to store aqueous solutions for more than one day.
Q4: What is the signaling pathway involving this compound?
This compound acts by inhibiting Sphingosine Kinase 2 (SphK2). This enzyme is a key component of the sphingolipid signaling pathway. The simplified pathway is depicted below.
Caption: Simplified Sphingosine Kinase 2 (SphK2) signaling pathway.
Troubleshooting Guide: Solubility Issues in Aqueous Buffer
This guide provides a systematic approach to troubleshoot and resolve common solubility issues encountered with this compound in aqueous buffers.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. The Functional Role of Sphingosine Kinase 2 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Validation of highly selective sphingosine kinase 2 inhibitors SLM6031434 and HWG-35D as effective anti-fibrotic treatment options in a mouse model of tubulointerstitial fibrosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
SLM6031434 hydrochloride stability in solution and storage
Welcome to the technical support center for SLM6031434 hydrochloride. This guide is designed to assist researchers, scientists, and drug development professionals in the proper handling, storage, and use of this compound in experimental settings. Below you will find frequently asked questions, troubleshooting guides, and detailed protocols to ensure the stability and integrity of the compound in your research.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for solid this compound?
A1: The solid form of this compound should be stored at 4°C, sealed tightly, and protected from moisture.
Q2: How should I prepare and store stock solutions of this compound?
A2: Stock solutions should be prepared in an appropriate solvent such as water or DMSO. For long-term storage, it is recommended to aliquot the stock solution into single-use volumes to avoid repeated freeze-thaw cycles. Store stock solutions at -80°C for up to 6 months or at -20°C for up to 1 month.[1] Always ensure the container is sealed to prevent moisture contamination.
Q3: What are the known solubilities of this compound?
A3: this compound is soluble in water and DMSO.[2] Specific concentrations are detailed in the table below. Please note that for aqueous solutions, ultrasonic treatment and warming may be necessary to achieve complete dissolution.[1]
Q4: Is this compound stable in aqueous solutions?
A4: While specific stability data in aqueous solutions under various pH and temperature conditions are not extensively published, hydrochloride salts of small molecules can be susceptible to degradation over time, especially at non-optimal pH or elevated temperatures. For critical experiments, it is advisable to use freshly prepared solutions or conduct a stability assessment for your specific experimental conditions. If using water as a solvent for stock solutions, it is recommended to filter and sterilize the solution through a 0.22 μm filter before use.[1]
Q5: Can I use solvents other than water or DMSO?
A5: The choice of solvent depends on the specific requirements of your experiment. While water and DMSO are the most commonly reported solvents, other organic solvents may be compatible. It is crucial to perform a solubility test before preparing a large volume of solution. When using alternative solvents, the stability of the compound may be affected and should be evaluated.
Data Presentation
Table 1: Solubility of this compound
| Solvent | Maximum Concentration (mg/mL) | Maximum Concentration (mM) | Notes |
| Water | 9.8 - 40 | 20 - 81.64 | May require sonication and warming to fully dissolve.[1] |
| DMSO | 49 | 100 | --- |
Table 2: Recommended Storage Conditions
| Form | Storage Temperature | Duration | Additional Notes |
| Solid | 4°C | Long-term | Keep sealed and away from moisture.[1] |
| Solution (in solvent) | -20°C | 1 month | Aliquot to avoid freeze-thaw cycles. Keep sealed and away from moisture.[1] |
| Solution (in solvent) | -80°C | 6 months | Aliquot to avoid freeze-thaw cycles. Keep sealed and away from moisture.[1] |
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Compound precipitation in aqueous solution | - Low solubility at the prepared concentration.- Change in pH or temperature.- For hydrochloride salts, disproportionation to the free base form can occur. | - Warm the solution gently and/or use sonication to redissolve.- Prepare a more dilute solution.- Adjust the pH of the solution to a more acidic range (if compatible with the experiment).- For long-term storage of aqueous solutions, consider preparing them in a suitable buffer. |
| Loss of biological activity | - Degradation of the compound due to improper storage.- Repeated freeze-thaw cycles of the stock solution.- Instability in the experimental buffer or media. | - Always use freshly prepared working solutions from a properly stored stock.- Ensure stock solutions are aliquoted and stored at the recommended temperature.- Perform a stability check of the compound in your specific experimental medium by incubating it for the duration of the experiment and then testing its activity. |
| Variability in experimental results | - Inconsistent concentration of the active compound.- Degradation during the experiment. | - Use a calibrated method to verify the concentration of your stock solution.- Prepare fresh dilutions for each experiment.- Minimize the exposure of the compound to harsh conditions (e.g., high temperature, extreme pH, strong light) during the experiment. |
Experimental Protocols
Protocol 1: Preparation of a 10 mM Stock Solution in DMSO
-
Materials: this compound (MW: 489.96 g/mol ), DMSO (anhydrous), sterile microcentrifuge tubes.
-
Procedure:
-
Weigh out 4.9 mg of this compound.
-
Add 1 mL of anhydrous DMSO to the solid.
-
Vortex or sonicate at room temperature until the solid is completely dissolved.
-
Aliquot the solution into single-use, sterile microcentrifuge tubes.
-
Store the aliquots at -20°C or -80°C.
-
Protocol 2: General Procedure for a Forced Degradation Study
This protocol provides a framework for assessing the stability of this compound under various stress conditions. The extent of degradation can be quantified using a stability-indicating analytical method, such as High-Performance Liquid Chromatography (HPLC).
-
Preparation of Test Solutions: Prepare a solution of this compound in a suitable solvent (e.g., water or a water/acetonitrile mixture) at a known concentration (e.g., 1 mg/mL).
-
Acidic Hydrolysis:
-
Mix the test solution with an equal volume of 0.1 M HCl.
-
Incubate the mixture at room temperature or an elevated temperature (e.g., 60°C).
-
Take samples at various time points (e.g., 0, 2, 4, 8, 24 hours).
-
Neutralize the samples with an equivalent amount of 0.1 M NaOH before analysis.
-
-
Basic Hydrolysis:
-
Mix the test solution with an equal volume of 0.1 M NaOH.
-
Incubate and sample as described for acidic hydrolysis.
-
Neutralize the samples with an equivalent amount of 0.1 M HCl before analysis.
-
-
Oxidative Degradation:
-
Mix the test solution with an equal volume of 3% hydrogen peroxide (H₂O₂).
-
Incubate at room temperature and protect from light.
-
Take samples at various time points.
-
-
Photostability:
-
Expose the test solution to a light source that provides both UV and visible light (as per ICH Q1B guidelines).
-
Keep a control sample in the dark at the same temperature.
-
Analyze the samples at appropriate time intervals.
-
-
Thermal Degradation:
-
Incubate the test solution at an elevated temperature (e.g., 60°C or 80°C) in the dark.
-
Take samples at various time points.
-
-
Analysis: Analyze all samples by a validated HPLC method to determine the percentage of the remaining parent compound and to detect the formation of any degradation products.
Visualizations
Caption: Recommended workflow for handling and storage of this compound.
Caption: Experimental workflow for a forced degradation study of this compound.
References
Technical Support Center: Optimizing SLM6031434 Hydrochloride Concentration for Cell Culture
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on utilizing SLM6031434 hydrochloride in cell culture experiments. The following information, presented in a question-and-answer format, addresses common challenges and provides detailed protocols to ensure successful experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is the hydrochloride salt form of SLM6031434, a potent and highly selective inhibitor of Sphingosine Kinase 2 (SphK2).[1] Its primary mechanism of action involves the inhibition of SphK2, which leads to an accumulation of cellular sphingosine and a decrease in the formation of sphingosine-1-phosphate (S1P).[1][2] This shift in the sphingolipid rheostat has been shown to exert anti-fibrotic effects by increasing the expression of Smad7, a negative regulator of the pro-fibrotic TGF-β signaling pathway.[3]
Q2: What are the common research applications for this compound in cell culture?
This compound is primarily used in cell culture for studies related to:
-
Kidney diseases, particularly proteinuric and chronic kidney disease (CKD).
-
Fibrosis, especially renal tubulointerstitial fibrosis.[3][4]
Q3: What is the recommended solvent for preparing a stock solution of this compound?
This compound is soluble in both water and dimethyl sulfoxide (DMSO).[1] For cell culture applications, preparing a high-concentration stock solution in sterile DMSO is recommended. Ensure the final concentration of DMSO in the cell culture medium is kept low (typically below 0.5%) to avoid solvent-induced cytotoxicity.
Q4: How should I store this compound and its stock solutions?
The lyophilized powder should be stored at -20°C.[1] Once reconstituted into a stock solution, it is advisable to create single-use aliquots and store them at -20°C to minimize freeze-thaw cycles.
Troubleshooting Guide
Issue 1: I am not observing the expected biological effect in my cell culture experiment.
-
Inadequate Concentration: The concentration of this compound may be too low for your specific cell line or experimental conditions. It is crucial to perform a dose-response experiment to determine the optimal concentration.
-
Compound Instability: Ensure that the stock solution has been stored correctly and has not undergone multiple freeze-thaw cycles. Prepare fresh dilutions from a new aliquot if necessary.
-
Cell Health: Confirm that the cells are healthy, within a low passage number, and are in the logarithmic growth phase. Stressed or unhealthy cells may not respond as expected.
-
Assay Sensitivity: The assay used to measure the biological effect may not be sensitive enough. Consider using an alternative or more sensitive detection method.
Issue 2: I am observing significant cytotoxicity or a decrease in cell viability.
-
Concentration is Too High: High concentrations of this compound can be toxic to cells. Perform a cytotoxicity assay (e.g., MTT, LDH, or trypan blue exclusion) to determine the IC50 value for your cell line and select a non-toxic concentration for your experiments.
-
Solvent Toxicity: The final concentration of the solvent (e.g., DMSO) in your cell culture medium may be too high. Ensure the final DMSO concentration does not exceed 0.5%. Include a vehicle-only control in your experiments to assess the effect of the solvent on your cells.
-
Contamination: Microbial contamination can lead to cell death. Regularly check your cultures for any signs of contamination.
Issue 3: I am seeing a precipitate in my cell culture medium after adding this compound.
-
Solubility Limit Exceeded: While this compound is soluble in water and DMSO, its solubility in complex cell culture media may be lower.[1] Avoid preparing working solutions at excessively high concentrations.
-
Improper Mixing: When diluting the stock solution into the culture medium, ensure thorough but gentle mixing to facilitate dissolution. Adding the compound dropwise while gently swirling the medium can help prevent precipitation.
-
Interaction with Media Components: Components in the serum or other supplements in the culture medium may interact with the compound, leading to precipitation. Consider a brief pre-incubation of the compound in a small volume of serum-free media before adding it to the complete media.
Data Presentation
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| Molecular Weight | 489.96 g/mol | |
| Formula | C₂₂H₃₀F₃N₅O₂・HCl | |
| IC₅₀ for SphK2 | 0.4 µM | |
| Solubility (Water) | up to 20 mM | |
| Solubility (DMSO) | up to 100 mM | |
| Storage | -20°C | [1] |
Table 2: Exemplary Concentrations of SLM6031434 Used in Cell Culture Studies
| Cell Type | Concentration | Duration | Observed Effect | Reference |
| Human Podocytes | 1 µM | 20 hours | Increased cellular sphingosine levels | [1] |
| Human Podocytes | 1 µM | 24 hours | Upregulated nephrin and WT1 expression | [1] |
| Primary Mouse Renal Fibroblasts | 3 µM | 16 hours | Reduced TGFβ-induced profibrotic markers | [1] |
| Primary Mouse Renal Fibroblasts | 0.3 - 10 µM | 16 hours | Dose-dependent increase in Smad7 expression | [1] |
Experimental Protocols
Protocol 1: Determination of Optimal Concentration using a Dose-Response Experiment and Cytotoxicity Assay (MTT)
Objective: To determine the optimal, non-toxic working concentration of this compound for a specific cell line.
Materials:
-
This compound
-
Sterile DMSO
-
Your cell line of interest
-
Complete cell culture medium
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed your cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Compound Preparation: Prepare a 10 mM stock solution of this compound in DMSO. From this stock, prepare a series of dilutions in complete cell culture medium to achieve final concentrations ranging from, for example, 0.1 µM to 100 µM. Include a vehicle-only control (medium with the same final concentration of DMSO as the highest compound concentration).
-
Cell Treatment: Remove the old medium from the cells and replace it with the medium containing the different concentrations of this compound.
-
Incubation: Incubate the plate for a duration relevant to your planned experiment (e.g., 24, 48, or 72 hours).
-
MTT Assay:
-
Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis: Plot the cell viability (%) against the log of the compound concentration to determine the IC₅₀ value. The optimal working concentration for your experiments should be well below the cytotoxic range.
Mandatory Visualizations
Caption: this compound inhibits SphK2, leading to increased Smad7 and subsequent inhibition of the pro-fibrotic TGF-β/Smad signaling pathway.
Caption: Workflow for determining the optimal concentration of this compound for cell culture experiments.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. benchchem.com [benchchem.com]
- 3. Cytotoxicity Assay Protocol & Troubleshooting - Creative Biolabs [creativebiolabs.net]
- 4. Optimization of Culture Conditions to Improve Follicle-Stimulating Hormone Production by CHO-DG44 Cells in Serum-Free Medium - PMC [pmc.ncbi.nlm.nih.gov]
Preventing SLM6031434 hydrochloride precipitation in media
Welcome to the technical support center for SLM6031434 hydrochloride. This resource is designed to assist researchers, scientists, and drug development professionals in successfully utilizing this selective sphingosine kinase 2 (SphK2) inhibitor in their experiments. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges, particularly the prevention of precipitation in cell culture media.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is the hydrochloride salt form of SLM6031434, a potent and highly selective inhibitor of sphingosine kinase 2 (SphK2) with an IC50 of 0.4 μM.[1] It exhibits 40-fold selectivity for SphK2 over SphK1.[2] By inhibiting SphK2, SLM6031434 prevents the phosphorylation of sphingosine to form sphingosine-1-phosphate (S1P). This leads to an accumulation of intracellular sphingosine and a decrease in S1P levels.[1][2] This modulation of the sphingolipid rheostat has anti-fibrotic effects, partly through the upregulation of Smad7, an inhibitory protein in the pro-fibrotic TGF-β signaling pathway.[1][3]
Q2: I've dissolved this compound in the recommended solvent, but it precipitates when I add it to my cell culture medium. Why is this happening?
A2: This is a common issue with many small molecule inhibitors that are hydrophobic in nature. While this compound has good solubility in water and DMSO, its solubility in aqueous solutions like cell culture media can be limited.[1][2] Precipitation upon addition to media is often due to the compound's concentration exceeding its solubility limit in the final aqueous environment. The presence of salts, proteins, and other components in the media can also influence solubility.
Q3: What are the recommended storage conditions for this compound and its stock solutions?
A3: this compound powder should be stored at -20°C.[2] Stock solutions prepared in a solvent should be stored at -20°C for up to one month or at -80°C for up to six months to maintain stability. It is advisable to store stock solutions in small aliquots to avoid repeated freeze-thaw cycles.
Q4: What is the maximum concentration of DMSO that is safe for my cells?
A4: The tolerance to DMSO varies between cell lines. Generally, a final DMSO concentration of 0.1% is considered safe for most cell lines. Many robust cell lines can tolerate up to 0.5% DMSO without significant cytotoxicity. However, it is always recommended to perform a vehicle control experiment with the same final DMSO concentration to assess its effect on your specific cell line.
Troubleshooting Guide: Preventing Precipitation
This guide provides a systematic approach to troubleshooting and preventing the precipitation of this compound in your cell culture media.
Initial Steps & Best Practices
| Issue | Possible Cause | Recommended Solution |
| Precipitation upon initial dilution in media | The concentration of this compound exceeds its solubility limit in the aqueous media. | 1. Lower the final working concentration: If your experimental design allows, reducing the final concentration of the inhibitor is the most straightforward solution. 2. Optimize the dilution method: Instead of adding the concentrated stock solution directly to the full volume of media, perform a stepwise dilution. First, pre-dilute the stock in a small volume of serum-containing media before adding it to the final culture volume. The proteins in the serum can help to stabilize the compound. 3. Gentle mixing: When adding the inhibitor to the media, do so dropwise while gently swirling or vortexing the media to ensure rapid and even dispersion. |
| Cloudiness or fine precipitate formation | Formation of micro-precipitates that are not immediately visible as large crystals. | 1. Warm the media: Gently warming the cell culture media to 37°C before adding the inhibitor can increase its solubility. 2. Sonication: In some cases, brief sonication of the final working solution can help to dissolve fine precipitates. However, be cautious as this may affect the stability of media components. |
| Precipitation observed after incubation | Temperature fluctuations or changes in media composition over time. | 1. Maintain stable temperature: Use a heated stage on your microscope and minimize the time plates are outside the incubator. 2. Ensure media stability: Use a well-buffered medium to maintain a stable pH. |
Data Presentation: Solubility of this compound
| Solvent | Maximum Concentration (mM) | Maximum Concentration (mg/mL) | Notes |
| Water | 20 | 9.8 | - |
| Water | 81.64 | 40 | Requires sonication and warming.[1] |
| DMSO | 100 | 49 | - |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
Objective: To prepare a concentrated stock solution of this compound for use in cell culture experiments.
Materials:
-
This compound powder
-
Anhydrous DMSO
-
Sterile microcentrifuge tubes
Procedure:
-
Allow the this compound vial to equilibrate to room temperature before opening.
-
Based on the desired stock concentration (e.g., 10 mM or 50 mM), calculate the required volume of DMSO.
-
Add the calculated volume of DMSO to the vial of this compound.
-
Vortex the solution until the powder is completely dissolved. Gentle warming to 37°C can be used to aid dissolution if necessary.
-
Aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes.
-
Store the aliquots at -20°C for short-term storage (up to 1 month) or -80°C for long-term storage (up to 6 months).
Protocol 2: Preparation of Working Solution and Treatment of Cells
Objective: To prepare a final working solution of this compound in cell culture medium and treat cells while minimizing the risk of precipitation.
Materials:
-
This compound stock solution (e.g., 10 mM in DMSO)
-
Pre-warmed (37°C) complete cell culture medium (e.g., DMEM with 10% FBS)
-
Sterile conical tubes
Procedure:
-
Calculate the required volume of stock solution. For example, to prepare 10 mL of a 10 µM working solution from a 10 mM stock, you will need 10 µL of the stock solution. This will result in a final DMSO concentration of 0.1%.
-
Dispense the pre-warmed complete cell culture medium into a sterile conical tube.
-
Perform a stepwise dilution (recommended): a. Add a small volume of the complete medium (e.g., 500 µL) to a sterile microcentrifuge tube. b. Add the calculated volume of the this compound stock solution (10 µL in this example) to the small volume of media and mix gently by pipetting. c. Add this intermediate dilution to the remaining volume of the complete medium in the conical tube.
-
Alternatively, for direct dilution: While gently vortexing or swirling the conical tube containing the pre-warmed medium, add the calculated volume of the stock solution drop-by-drop.
-
Mix the final working solution thoroughly by inverting the tube several times.
-
Visually inspect the solution for any signs of precipitation. If the solution appears clear, proceed with treating your cells immediately. Do not store diluted aqueous solutions of this compound.
Mandatory Visualizations
Signaling Pathway
Caption: this compound inhibits SphK2, leading to increased Smad7 and subsequent inhibition of the pro-fibrotic TGF-β signaling pathway.
Experimental Workflow
Caption: A logical workflow for troubleshooting and preventing the precipitation of this compound in cell culture media.
References
Troubleshooting inconsistent results with SLM6031434 hydrochloride
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working with SLM6031434 hydrochloride.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is the hydrochloride salt form of SLM6031434, a highly selective inhibitor of sphingosine kinase 2 (SphK2).[1] Its primary mechanism of action involves the inhibition of SphK2, which leads to an accumulation of cellular sphingosine and an increase in the expression of Smad7, a negative regulator of the pro-fibrotic TGF-β signaling pathway.[1][2] This anti-fibrotic effect makes it a valuable tool for studying and potentially treating conditions like proteinuric kidney diseases and chronic kidney disease (CKD).[1]
Q2: What are the recommended storage conditions for this compound?
For optimal stability, this compound powder should be stored at -20°C.[3] Stock solutions should be aliquoted to avoid repeated freeze-thaw cycles and can be stored at -80°C for up to 6 months or at -20°C for up to 1 month.[1]
Q3: In which solvents is this compound soluble?
This compound is soluble in both water (up to 20 mM) and DMSO (up to 100 mM).[3]
Troubleshooting Guide
This guide addresses common issues that may arise during experiments with this compound, leading to inconsistent results.
Issue 1: Inconsistent or unexpected biological activity.
Possible Cause 1: Improper stock solution preparation or storage.
-
Solution: Ensure the compound is fully dissolved. For aqueous solutions, consider using a brief period of sonication. Prepare fresh stock solutions regularly and store them in small aliquots at the recommended temperatures (-20°C for short-term, -80°C for long-term) to minimize degradation from freeze-thaw cycles.[1] If using water as the solvent for your stock solution, it is recommended to filter and sterilize it with a 0.22 μm filter before use.[1]
Possible Cause 2: Compound instability in culture media.
-
Solution: The stability of small molecules can be affected by the components and pH of the cell culture media. It is advisable to prepare fresh working solutions from your stock for each experiment. Avoid prolonged incubation of the compound in media before adding it to the cells.
Possible Cause 3: Off-target effects.
-
Solution: While SLM6031434 is a highly selective SphK2 inhibitor, off-target effects are a possibility with any small molecule inhibitor.[3] To confirm that the observed phenotype is due to SphK2 inhibition, consider performing control experiments. This could include using a structurally different SphK2 inhibitor or employing genetic approaches like siRNA-mediated knockdown of SphK2 to see if the biological effects are consistent.
Issue 2: Poor solubility or precipitation in aqueous solutions.
Possible Cause 1: Exceeding the solubility limit.
-
Solution: Do not exceed the maximum recommended concentration of 20 mM in water.[3] If a higher concentration is required, DMSO is a more suitable solvent.
Possible Cause 2: Salt form affecting solubility in buffers.
-
Solution: The hydrochloride salt form can sometimes interact with components of certain buffers, leading to precipitation. When diluting a DMSO stock solution into an aqueous buffer, do so dropwise while vortexing to ensure rapid mixing and prevent localized high concentrations that can cause the compound to crash out of solution.
Issue 3: Inconsistent results in Western blot analysis of downstream targets (e.g., Smad7).
Possible Cause 1: Suboptimal antibody performance.
-
Solution: Ensure your primary antibody for the target protein (e.g., Smad7) is validated for Western blotting and used at the recommended dilution. Include positive and negative controls to verify antibody specificity.
Possible Cause 2: Issues with protein extraction or sample preparation.
-
Solution: Use a lysis buffer appropriate for your target protein and ensure complete cell lysis. Always include protease and phosphatase inhibitors in your lysis buffer to prevent protein degradation. Quantify protein concentration accurately to ensure equal loading of samples.
Possible Cause 3: Inefficient protein transfer.
-
Solution: Optimize your transfer conditions (voltage, time) based on the molecular weight of your target protein. Use a reversible stain like Ponceau S to visualize total protein on the membrane and confirm a successful transfer before proceeding with antibody incubation.
Data Presentation
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| Molecular Weight | 489.96 g/mol | [3] |
| Formula | C₂₂H₃₀F₃N₅O₂・HCl | [3] |
| IC₅₀ for SphK2 | 0.4 µM | [1] |
| Selectivity | ~40-fold for SphK2 over SphK1 | [3] |
| Solubility (Water) | up to 20 mM | [3] |
| Solubility (DMSO) | up to 100 mM | [3] |
Table 2: Example in vitro and in vivo concentrations
| Application | Cell/Animal Model | Concentration/Dosage | Incubation/Treatment Time | Reference |
| Reduction of profibrotic markers | Primary mouse renal fibroblasts | 3 µM | 16 hours | [1] |
| Increase in Smad7 expression | Primary mouse renal fibroblasts | 0.3-10 µM | 16 hours | [1] |
| Increase in cellular sphingosine | Human podocytes | 1 µM | 20 hours | [1] |
| Attenuation of renal fibrosis | Unilateral ureteral obstruction (UUO) mouse model | 5 mg/kg (i.p.) | Daily for 9 days | [1] |
Experimental Protocols
Detailed Protocol: Western Blot for Smad7 Expression in TGF-β1-treated Renal Fibroblasts
This protocol outlines a typical experiment to assess the effect of this compound on TGF-β1-induced changes in Smad7 protein expression in renal fibroblasts.
1. Cell Culture and Treatment:
- Plate primary mouse renal fibroblasts at a suitable density in a 6-well plate and allow them to adhere overnight.
- Starve the cells in serum-free medium for 12-24 hours.
- Pre-treat the cells with this compound (e.g., at 1, 3, and 10 µM) or vehicle (DMSO) for 1 hour.
- Stimulate the cells with recombinant human TGF-β1 (e.g., 5 ng/mL) for 16 hours.
2. Protein Extraction:
- Wash the cells twice with ice-cold PBS.
- Lyse the cells in RIPA buffer supplemented with a protease and phosphatase inhibitor cocktail.
- Scrape the cells and transfer the lysate to a microcentrifuge tube.
- Incubate on ice for 30 minutes, vortexing occasionally.
- Centrifuge at 14,000 x g for 15 minutes at 4°C.
- Collect the supernatant and determine the protein concentration using a BCA assay.
3. SDS-PAGE and Western Blotting:
- Denature 20-30 µg of protein from each sample by boiling in Laemmli sample buffer for 5 minutes.
- Separate the protein samples on a 10% SDS-polyacrylamide gel.
- Transfer the separated proteins to a PVDF membrane.
- Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.
- Incubate the membrane with a primary antibody against Smad7 overnight at 4°C.
- Wash the membrane three times with TBST for 10 minutes each.
- Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
- Wash the membrane three times with TBST for 10 minutes each.
- Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
- Normalize the Smad7 signal to a loading control like β-actin or GAPDH.
Visualizations
Caption: Mechanism of action of this compound.
References
Technical Support Center: SLM6031434 Hydrochloride
This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the use of SLM6031434 hydrochloride in cell-based assays. Below you will find troubleshooting guides, frequently asked questions (FAQs), quantitative data on the effects of Sphingosine Kinase 2 (SphK2) inhibition, detailed experimental protocols, and diagrams of the associated signaling pathways.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
A1: this compound is a potent and selective inhibitor of Sphingosine Kinase 2 (SphK2).[1][2] SphK2 is an enzyme that catalyzes the phosphorylation of sphingosine to form sphingosine-1-phosphate (S1P).[3] By inhibiting SphK2, this compound disrupts the balance of the "sphingolipid rheostat," leading to an accumulation of pro-apoptotic sphingolipids like sphingosine and ceramide, and a decrease in the pro-survival signaling molecule S1P.[3] This shift can induce cell cycle arrest and apoptosis in susceptible cell lines.
Q2: What is the solubility and recommended storage for this compound?
A2: this compound is soluble up to 20 mM in water and 100 mM in DMSO.[2] It is recommended to store the compound at -20°C.[2] For cell culture experiments, it is advisable to prepare a high-concentration stock solution in a sterile solvent like DMSO and then dilute it to the final working concentration in the cell culture medium.
Q3: At what concentrations should I start my experiments?
A3: The optimal concentration of this compound will vary depending on the cell line and the experimental endpoint. Based on published studies, concentrations ranging from 0.3 µM to 10 µM have been shown to be effective in modulating cellular pathways, such as increasing Smad7 protein expression in primary mouse renal fibroblasts.[1] For cytotoxicity assessments, a dose-response experiment is recommended, starting from a low concentration (e.g., 0.1 µM) and titrating up to a higher concentration (e.g., 100 µM) to determine the IC50 value for your specific cell line.
Q4: How does this compound affect signaling pathways?
A4: The primary signaling pathway affected is the sphingolipid signaling pathway. By inhibiting SphK2, it decreases the production of S1P, which is a ligand for a family of G protein-coupled receptors (S1PR1-5) that regulate cell growth, survival, and migration.[3] Additionally, the accumulation of sphingosine and ceramide can activate intrinsic apoptotic pathways. SLM6031434 has also been shown to increase the expression of Smad7, a negative regulator of the pro-fibrotic TGFβ/Smad signaling cascade.[1][4]
Quantitative Data: Cytotoxicity of SphK2 Inhibition
While specific cytotoxic IC50 values for this compound are not widely published across a broad panel of cell lines, the following table provides data for ABC294640 , another well-characterized selective SphK2 inhibitor with a similar mechanism of action. This data can serve as a reference for designing experiments with this compound.
| Cell Line | Cell Type | Assay | IC50 (µM) | Reference |
| PC-3 | Human Prostate Cancer | Cell Viability | 28 ± 6.1 | [5] |
| LNCaP | Human Prostate Cancer | Cell Viability | 25 ± 4.0 | [5] |
| PC-3 | Human Prostate Cancer | Clonogenic Survival | 14 ± 0.4 | [5] |
| LNCaP | Human Prostate Cancer | Clonogenic Survival | 12 ± 0.9 | [5] |
Note: This data is for the selective SphK2 inhibitor ABC294640 and should be used as a guideline. The potency of this compound may vary.
Experimental Protocols
Cell Viability Assessment using MTT Assay
This protocol provides a method for determining the cytotoxic effects of this compound on a given cell line.
Materials:
-
Adherent or suspension cells of interest
-
Complete cell culture medium
-
This compound
-
DMSO (sterile)
-
96-well flat-bottom plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Cell Seeding:
-
For adherent cells, seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.
-
For suspension cells, seed at a density of 20,000-50,000 cells per well.
-
Incubate for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment and recovery.
-
-
Compound Treatment:
-
Prepare a 2X working stock of this compound at various concentrations by diluting the DMSO stock solution in complete cell culture medium.
-
Remove the old medium from the wells and add 100 µL of the 2X working stock to the respective wells. Include a vehicle control (medium with the same final concentration of DMSO).
-
Incubate for the desired treatment duration (e.g., 24, 48, or 72 hours).
-
-
MTT Addition:
-
Add 10 µL of MTT solution to each well.
-
Incubate for 2-4 hours at 37°C until a purple precipitate is visible.
-
-
Formazan Solubilization:
-
Carefully aspirate the medium from the wells (for adherent cells) or centrifuge the plate and aspirate the supernatant (for suspension cells).
-
Add 100 µL of the solubilization solution to each well and mix gently to dissolve the formazan crystals.
-
-
Absorbance Measurement:
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the percentage of viability against the log of the compound concentration to determine the IC50 value.
-
Signaling Pathway and Experimental Workflow Diagrams
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. rndsystems.com [rndsystems.com]
- 3. dojindo.com [dojindo.com]
- 4. Validation of highly selective sphingosine kinase 2 inhibitors SLM6031434 and HWG-35D as effective anti-fibrotic treatment options in a mouse model of tubulointerstitial fibrosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Inhibition of sphingosine kinase-2 ablates androgen resistant prostate cancer proliferation and survival - PubMed [pubmed.ncbi.nlm.nih.gov]
How to prepare a stable stock solution of SLM6031434 hydrochloride
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the preparation and handling of a stable stock solution of SLM6031434 hydrochloride.
Frequently Asked Questions (FAQs)
Q1: What is this compound?
A1: this compound is the hydrochloride salt form of SLM6031434, a potent and highly selective inhibitor of sphingosine kinase 2 (SphK2).[1] It is utilized in research to study the effects of SphK2 inhibition, particularly in areas like renal fibrosis.[2]
Q2: What are the recommended solvents for preparing a stock solution?
A2: The recommended solvents for this compound are DMSO and water.
Q3: What is the maximum concentration I can achieve in these solvents?
A3: You can achieve a concentration of up to 100 mM in DMSO and up to 20 mM in water. One supplier notes that for aqueous solutions, ultrasonic treatment and warming may be necessary to achieve higher concentrations like 40 mg/mL (81.64 mM).[3]
Q4: How should I store the solid compound and the prepared stock solution?
A4: The solid compound should be stored at 4°C, sealed, and away from moisture.[3] Once dissolved, the stock solution should be aliquoted to avoid repeated freeze-thaw cycles.[1] For long-term stability, store the stock solution at -80°C for up to 6 months or at -20°C for up to 1 month.[1]
Q5: What is the molecular weight of this compound?
A5: The molecular weight of this compound is 489.96 g/mol .
Troubleshooting Guide
| Issue | Possible Cause | Solution |
| Compound does not fully dissolve in water. | The concentration may be too high. | - Ensure you are not exceeding the maximum recommended concentration of 20 mM. - For higher concentrations in water, gentle warming and sonication may be required to aid dissolution.[3] |
| Precipitation is observed after thawing the stock solution. | The compound may have come out of solution during the freeze-thaw cycle. | - Warm the stock solution to room temperature or briefly in a 37°C water bath. - Gently vortex or sonicate the vial to redissolve the precipitate. |
| The stock solution appears cloudy or has particulates. | The solution may not be fully dissolved or could be contaminated. | - If using water as the solvent, filter-sterilize the solution using a 0.22 µm filter after dissolution.[1] - Ensure all labware is clean and sterile before use. |
| Inconsistent experimental results are observed. | The stock solution may have degraded due to improper storage or multiple freeze-thaw cycles. | - Always aliquot the stock solution into single-use volumes after preparation to minimize freeze-thaw cycles.[1] - Ensure the stock solution is stored at the recommended temperature (-20°C for short-term, -80°C for long-term).[1] |
Quantitative Data Summary
| Parameter | Value | Reference |
| Molecular Weight | 489.96 g/mol | |
| Max Solubility in DMSO | 100 mM | |
| Max Solubility in Water | 20 mM | |
| Storage of Solid | 4°C, sealed, away from moisture | [3] |
| Stock Solution Storage (-20°C) | Up to 1 month | [1] |
| Stock Solution Storage (-80°C) | Up to 6 months | [1] |
Experimental Protocol: Preparation of a 10 mM Stock Solution in DMSO
This protocol details the steps to prepare a 10 mM stock solution of this compound in DMSO.
Materials:
-
This compound powder
-
Anhydrous DMSO
-
Sterile microcentrifuge tubes
-
Calibrated micropipettes and sterile tips
-
Vortex mixer
-
Analytical balance
Procedure:
-
Pre-weighing Preparation: Allow the vial of this compound to equilibrate to room temperature before opening to prevent condensation.
-
Weighing the Compound: Carefully weigh out the desired amount of this compound. For example, to prepare 1 mL of a 10 mM stock solution, you would need 4.8996 mg.
-
Solvent Addition: Add the appropriate volume of DMSO to the vial containing the compound. To calculate the required volume for a desired concentration, use the following formula:
Volume (L) = Mass (g) / (Molecular Weight ( g/mol ) * Concentration (mol/L))
-
Dissolution: Cap the vial securely and vortex thoroughly until the compound is completely dissolved. Gentle warming or sonication can be used to aid dissolution if necessary.
-
Aliquoting: To avoid repeated freeze-thaw cycles, aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes.[1]
-
Storage: Store the aliquots at -20°C for up to one month or at -80°C for up to six months.[1]
Visual Guides
Caption: Workflow for preparing a stable stock solution of this compound.
Caption: Troubleshooting decision tree for common stock solution issues.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Validation of highly selective sphingosine kinase 2 inhibitors SLM6031434 and HWG-35D as effective anti-fibrotic treatment options in a mouse model of tubulointerstitial fibrosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. file.medchemexpress.com [file.medchemexpress.com]
Technical Support Center: SLM6031434 Hydrochloride In Vivo Applications
This technical support guide provides researchers, scientists, and drug development professionals with detailed information on the recommended solvent and preparation of SLM6031434 hydrochloride for in vivo use.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for this compound for in vivo administration?
A1: For in vivo studies, particularly for intraperitoneal (i.p.) injections in mice, saline is a suitable and documented solvent for this compound. Given that this compound is a water-soluble salt, sterile isotonic saline (0.9% NaCl) is recommended to ensure physiological compatibility and minimize irritation at the injection site. In a key study, saline was used as the vehicle for i.p. administration of SLM6031434 in mice.
Q2: What is the solubility of this compound in aqueous solutions?
A2: this compound exhibits good solubility in water. For in vitro purposes, it can be dissolved in water at a concentration of up to 40 mg/mL, which may require ultrasonication and warming to fully dissolve. Another source indicates solubility in water up to 20 mM.
Q3: Has SLM6031434 been used in in vivo animal models?
A3: Yes, SLM6031434 has been successfully used in a mouse model of unilateral ureteral obstruction (UUO)-induced renal interstitial fibrosis. In this study, the compound was administered via intraperitoneal (i.p.) injection at a dosage of 5 mg/kg daily for 9 days.[1][2]
Q4: Are there any alternative solvents that can be used for in vivo administration?
A4: While saline is a primary recommendation, other vehicles are commonly used for in vivo administration of similar research compounds. For another sphingosine kinase 2 inhibitor, a 2% hydroxypropyl-β-cyclodextrin solution was used as a vehicle for intraperitoneal injection in mice. The choice of solvent can depend on the required concentration and the specific experimental design. However, it is crucial to use a biocompatible and non-toxic vehicle.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Precipitation observed in the solution | The concentration of this compound may be too high for the chosen solvent at room temperature. | Gently warm the solution (e.g., in a 37°C water bath) and use sonication to aid dissolution. If precipitation persists, consider preparing a more dilute solution. Ensure the saline is at a physiological pH. |
| Animal discomfort or irritation after injection | The formulation may not be isotonic or at a physiological pH. The injection volume may be too large. | Always use sterile, isotonic saline (0.9% NaCl) to prepare the solution. Check the pH of the final formulation and adjust to ~7.4 if necessary. Adhere to appropriate injection volume limits for the animal model (e.g., for mice, the i.p. injection volume should typically not exceed 10 mL/kg). |
| Inconsistent experimental results | The drug may not be fully dissolved, leading to inaccurate dosing. The formulation may not be stable over time. | Ensure the compound is completely dissolved before administration. It is best practice to prepare the formulation fresh each day of the experiment to avoid potential degradation. |
Experimental Protocol: Preparation of this compound for In Vivo Intraperitoneal Injection
This protocol is based on the reported in vivo use of SLM6031434 and general best practices for preparing solutions for animal studies.
Materials:
-
This compound powder
-
Sterile, pyrogen-free isotonic saline (0.9% NaCl)
-
Sterile vials
-
Calibrated balance
-
Sterile syringes and needles (e.g., 27-30 gauge for i.p. injection in mice)
-
Vortex mixer
-
Ultrasonic water bath (optional)
-
Water bath at 37°C (optional)
Procedure:
-
Calculate the required amount of this compound and saline.
-
Determine the total volume of the dosing solution needed based on the number of animals, their average weight, the dosage (e.g., 5 mg/kg), and the injection volume (e.g., 10 mL/kg).
-
Example Calculation:
-
Dosage = 5 mg/kg
-
Average mouse weight = 25 g (0.025 kg)
-
Dose per mouse = 5 mg/kg * 0.025 kg = 0.125 mg
-
Injection volume = 10 mL/kg
-
Volume per mouse = 10 mL/kg * 0.025 kg = 0.25 mL
-
Concentration of dosing solution = 0.125 mg / 0.25 mL = 0.5 mg/mL
-
For 10 mice + overage, you might prepare 3 mL of solution.
-
Required this compound = 0.5 mg/mL * 3 mL = 1.5 mg.
-
-
-
Weigh the this compound.
-
Accurately weigh the calculated amount of the compound using a calibrated balance in a sterile environment.
-
-
Dissolve the compound in saline.
-
Aseptically add the weighed this compound to a sterile vial.
-
Add the calculated volume of sterile isotonic saline to the vial.
-
Vortex the solution until the powder is fully dissolved.
-
If needed, gently warm the solution in a 37°C water bath and sonicate for a few minutes to facilitate dissolution. Visually inspect the solution to ensure there are no visible particles.
-
-
Administer the solution.
-
Draw the required volume of the solution into a sterile syringe.
-
Perform the intraperitoneal injection following approved animal handling and injection protocols.
-
Storage:
-
It is highly recommended to prepare the dosing solution fresh on the day of use.
-
If short-term storage is necessary, store the solution at 2-8°C and protect it from light. Before use, allow the solution to return to room temperature and check for any precipitation.
Workflow for Preparing this compound Solution
References
Duration of SLM6031434 hydrochloride treatment for optimal effect
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for the use of SLM6031434 hydrochloride. The information is designed to assist in optimizing experimental design and interpreting results.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a highly selective inhibitor of Sphingosine Kinase 2 (SphK2).[1][2] It exerts its effects by blocking the activity of SphK2, which leads to an accumulation of cellular sphingosine and a decrease in the levels of sphingosine-1-phosphate (S1P).[1] This modulation of the sphingolipid rheostat has been shown to have anti-fibrotic effects, in part by increasing the expression of Smad7, a negative regulator of the pro-fibrotic TGF-β signaling pathway.[1][3]
Q2: What are the typical concentrations of this compound used in in vitro experiments?
A2: The effective concentration of this compound in in vitro studies typically ranges from 0.3 µM to 10 µM.[1] The optimal concentration will depend on the specific cell type and experimental conditions.
Q3: How long should I treat my cells with this compound to see an effect?
A3: The duration of treatment to observe an optimal effect can vary depending on the cell type and the specific endpoint being measured. Based on published data, treatment times ranging from 16 to 24 hours have been shown to be effective in modulating protein and mRNA expression levels of target genes in various cell lines.[1]
Q4: What is the solubility of this compound?
A4: this compound is soluble up to 20 mM in water and up to 100 mM in DMSO.
Q5: How should I store this compound?
A5: For long-term storage, this compound should be stored at -20°C. Stock solutions can be stored at -80°C for up to 6 months or at -20°C for up to 1 month in a sealed container, protected from moisture.[2]
Troubleshooting Guide
Issue 1: I am not observing the expected anti-fibrotic effects after treatment with this compound.
-
Possible Cause 1: Suboptimal Concentration.
-
Troubleshooting Step: Perform a dose-response experiment to determine the optimal concentration for your specific cell type. A range of 0.3 µM to 10 µM is a good starting point.[1]
-
-
Possible Cause 2: Insufficient Treatment Duration.
-
Troubleshooting Step: Extend the treatment duration. While effects have been seen at 16-24 hours, longer time points may be necessary for certain endpoints.[1] Consider a time-course experiment (e.g., 16, 24, 48 hours).
-
-
Possible Cause 3: Cell Health.
-
Troubleshooting Step: Ensure that your cells are healthy and not overly confluent, as this can affect their response to treatment. Perform a cell viability assay to confirm that the concentrations of this compound used are not cytotoxic.
-
Issue 2: I am having difficulty dissolving this compound.
-
Possible Cause: Incorrect Solvent or Concentration.
-
Troubleshooting Step: For high concentration stock solutions, use DMSO (up to 100 mM). For working solutions, this compound is soluble in water up to 20 mM. If using water to make a stock solution, it is recommended to filter and sterilize it before use.[2]
-
Issue 3: I am observing high variability in my experimental results.
-
Possible Cause: Inconsistent Reagent Preparation or Handling.
-
Troubleshooting Step: Prepare fresh dilutions of this compound for each experiment from a frozen stock solution. Ensure thorough mixing of the compound in the culture medium before adding it to the cells.
-
-
Possible Cause: Biological Variability.
-
Troubleshooting Step: Increase the number of biological replicates to account for inherent variability in cellular responses.
-
Data Summary
Table 1: In Vitro Treatment Parameters and Effects of SLM6031434
| Cell Type | Concentration Range | Treatment Duration | Observed Effects | Reference |
| Primary mouse renal fibroblasts | 3 µM | 16 hours | Reduced TGF-β-induced expression of profibrotic markers (Col1, FN-1, CTGF). | [1] |
| Primary mouse renal fibroblasts | 0.3 - 10 µM | 16 hours | Dose-dependent increase in Smad7 protein expression. | [1] |
| Human podocytes | 1 µM | 20 hours | Significant increase in cellular sphingosine levels. | [1] |
| Wildtype human podocytes | 1 µM | 24 hours | Upregulation of nephrin and WT1 protein and mRNA expression. | [1] |
Table 2: In Vivo Treatment Parameters and Effects of SLM6031434
| Animal Model | Dosage | Treatment Duration | Observed Effects | Reference |
| Unilateral Ureteral Obstruction (UUO) in mice | 5 mg/kg, i.p., daily | 9 days | Attenuated renal interstitial fibrosis, reduced collagen accumulation, decreased α-SMA expression, and reduced macrophage infiltration. | [2] |
Experimental Protocols
Protocol: In Vitro Treatment of Primary Mouse Renal Fibroblasts
-
Cell Seeding: Plate primary mouse renal fibroblasts in appropriate culture vessels and allow them to adhere and reach the desired confluency (typically 70-80%).
-
Preparation of this compound:
-
Prepare a stock solution of this compound in DMSO (e.g., 10 mM).
-
On the day of the experiment, dilute the stock solution to the desired final concentrations (e.g., 0.3, 1, 3, 10 µM) in fresh culture medium.
-
-
Treatment:
-
Remove the old medium from the cells.
-
Add the medium containing the different concentrations of this compound to the cells. Include a vehicle control (medium with the same concentration of DMSO used for the highest drug concentration).
-
-
Incubation: Incubate the cells for the desired duration (e.g., 16 hours) at 37°C in a humidified incubator with 5% CO₂.
-
Analysis: After incubation, harvest the cells for downstream analysis, such as Western blotting for Smad7 and profibrotic markers, or qPCR for gene expression analysis of Col1a1, Fn1, and Ctgf.
Visualizations
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Validation of highly selective sphingosine kinase 2 inhibitors SLM6031434 and HWG-35D as effective anti-fibrotic treatment options in a mouse model of tubulointerstitial fibrosis - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide to SphK2 Inhibitors: SLM6031434 Hydrochloride vs. Alternatives
For researchers, scientists, and drug development professionals, the selection of a potent and selective Sphingosine Kinase 2 (SphK2) inhibitor is critical for investigating its role in cellular signaling and its potential as a therapeutic target in various diseases, including cancer, inflammation, and fibrosis. This guide provides an objective comparison of SLM6031434 hydrochloride against other notable SphK2 inhibitors, supported by quantitative data and detailed experimental protocols.
Sphingosine kinases (SphKs) are lipid kinases that catalyze the phosphorylation of sphingosine to the bioactive signaling molecule sphingosine-1-phosphate (S1P). Two isoforms, SphK1 and SphK2, exist and, despite catalyzing the same reaction, often have distinct and even opposing roles in cellular processes. SphK2, localized within the nucleus, mitochondria, and endoplasmic reticulum, is implicated in regulating cell proliferation, apoptosis, and inflammation, making it an attractive target for therapeutic intervention.[1][2]
Quantitative Comparison of SphK Inhibitors
The efficacy and selectivity of SphK inhibitors are paramount for their utility as research tools and potential therapeutics. The following table summarizes the key quantitative data for this compound and other commonly used inhibitors.
| Inhibitor | Target(s) | IC50 / Kᵢ (SphK2) | IC50 / Kᵢ (SphK1) | Selectivity (SphK1/SphK2) | Key Characteristics |
| This compound | SphK2 | Kᵢ = 0.4 µM (mouse) | >16 µM | ~40-fold | Potent and selective SphK2 inhibitor.[3] |
| HWG-35D | SphK2 | IC₅₀ = 41 nM | IC₅₀ = 4130 nM | ~100-fold | Highly potent and selective SphK2 inhibitor.[4] |
| K145 hydrochloride | SphK2 | IC₅₀ = 4.3 µM, Kᵢ = 6.4 µM | Inactive | Highly Selective | Substrate-competitive and orally active.[1][5] |
| ABC294640 (Opaganib) | SphK2 | Kᵢ = 9.8 µM, IC₅₀ ≈ 60 µM | Inactive up to 100 µM | Selective | Orally bioavailable; also inhibits DES1.[6][7] |
| SKI-II | SphK1/SphK2 | IC₅₀ = 45 µM | IC₅₀ = 78 µM | Non-selective | Dual inhibitor of both SphK isoforms.[1][8] |
Signaling Pathways and Experimental Workflows
To understand the mechanism of action of these inhibitors, it is crucial to visualize the signaling context and the experimental procedures used for their characterization.
Figure 1. Simplified SphK2 signaling pathway and point of inhibition.
Figure 2. General workflow for in vitro and cellular SphK2 inhibitor assays.
Experimental Protocols
Accurate and reproducible data are the foundation of comparative analysis. Below are detailed methodologies for key experiments used to characterize SphK2 inhibitors.
In Vitro Sphingosine Kinase Enzymatic Assay
This assay directly measures the ability of a compound to inhibit the enzymatic activity of recombinant SphK2.
1. Reagents and Materials:
-
Recombinant human SphK2 enzyme (expressed in Sf9 or HEK293T cells).
-
Kinase Assay Buffer: 20 mM Tris-Cl (pH 7.4), 1 M KCl, 10 mM MgCl₂, 1 mM 2-mercaptoethanol, 1 mM EDTA, 5 mM sodium orthovanadate, 15 mM NaF, and protease inhibitors.[9]
-
Substrates: D-erythro-sphingosine and [γ-³²P]ATP.
-
Test inhibitors (e.g., this compound) dissolved in DMSO.
-
Reaction termination solution: Chloroform/methanol/HCl (100:200:1, v/v/v).
-
Thin-Layer Chromatography (TLC) plates and solvent system (e.g., 1-butanol/glacial acetic acid/water; 3:1:1).[9]
2. Procedure:
-
Prepare the reaction mixture in the kinase assay buffer containing recombinant SphK2 (0.02–0.03 mg of total protein).[9]
-
Add the test inhibitor at various concentrations. A DMSO vehicle control is run in parallel.
-
Initiate the reaction by adding substrates: D-erythro-sphingosine (final concentration ~5 µM, near the Kₘ for SphK2) and [γ-³²P]ATP (final concentration ~250 µM).[9][10]
-
Incubate the reaction at 37°C for 20-30 minutes.[9]
-
Stop the reaction by adding the termination solution.
-
Extract the lipids (including the [³²P]S1P product) via centrifugation to separate the organic and aqueous phases.
-
Spot the organic phase onto a TLC plate and separate the lipids using the specified solvent system.
-
Visualize the radiolabeled S1P spot using radiography or a phosphorimager and quantify the radioactivity.
-
Calculate the percentage of inhibition for each inhibitor concentration and determine the IC₅₀ value by fitting the data to a dose-response curve.
Cellular SphK2 Inhibition Assay
This assay measures the effect of an inhibitor on S1P levels within intact cells, providing insight into cell permeability and target engagement in a biological context.
1. Reagents and Materials:
-
Human cell line (e.g., U937 histiocytic lymphoma or HEK293 cells).[9][10]
-
Cell culture medium (e.g., RPMI 1640) with low serum (e.g., 0.5% FBS).[9]
-
Test inhibitors dissolved in DMSO.
-
Lysis buffer and materials for protein quantification.
-
Solvents for lipid extraction (e.g., methanol, chloroform).
-
Internal standards for mass spectrometry (e.g., C17-S1P).
-
Liquid chromatography-mass spectrometry (LC-MS/MS) system.
2. Procedure:
-
Plate cells and grow until they reach near-confluence. Twenty-four hours before the experiment, switch to a low-serum medium.[9]
-
Treat the cells with various concentrations of the test inhibitor (or DMSO vehicle control) for a specified period (typically 2 to 24 hours).[9][11]
-
After incubation, wash the cells with PBS and harvest them.
-
Lyse the cells and determine the protein concentration for normalization.
-
Perform a lipid extraction from the cell lysates using an appropriate solvent system, adding internal standards for quantification.
-
Analyze the extracted lipids using LC-MS/MS to quantify the levels of S1P and other sphingolipids.
-
Normalize the S1P levels to the protein concentration or cell number.
-
Determine the dose-dependent effect of the inhibitor on cellular S1P levels.
Conclusion
The landscape of SphK2 inhibitors offers a range of options for researchers. This compound and HWG-35D emerge as highly potent and selective inhibitors, making them excellent tools for specific interrogation of SphK2 function.[3][4] K145 also provides high selectivity, though with a lower potency in the micromolar range.[5] ABC294640 (Opaganib) , while historically significant and orally bioavailable, exhibits lower potency and potential off-target effects on DES1, which should be considered when interpreting results.[6][7] For studies requiring the simultaneous inhibition of both SphK isoforms, a dual inhibitor like SKI-II is a suitable choice.[8] The selection of an appropriate inhibitor will ultimately depend on the specific requirements of the experimental system, including the desired potency, selectivity, and mode of application.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. What are SPHK2 inhibitors and how do they work? [synapse.patsnap.com]
- 3. The sphingosine kinase 2 inhibitors ABC294640 and K145 elevate (dihydro)sphingosine 1-phosphate levels in various cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A Novel Selective Sphingosine Kinase 2 Inhibitor, HWG-35D, Ameliorates the Severity of Imiquimod-Induced Psoriasis Model by Blocking Th17 Differentiation of Naïve CD4 T Lymphocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. caymanchem.com [caymanchem.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. Sphingosine Kinase 2 Inhibitors: Rigid Aliphatic Tail Derivatives Deliver Potent and Selective Analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. tandfonline.com [tandfonline.com]
A Comparative Guide: SLM6031434 Hydrochloride and ABC294640 in Fibrosis Models
In the landscape of anti-fibrotic drug development, sphingolipid metabolism has emerged as a critical therapeutic target. Two notable investigational compounds, SLM6031434 hydrochloride and ABC294640 (also known as Opaganib), have demonstrated promising results in preclinical fibrosis models. This guide provides a detailed comparison of their mechanisms of action, experimental validation, and overall therapeutic potential for researchers, scientists, and drug development professionals.
Overview and Mechanism of Action
Both this compound and ABC294640 exert their anti-fibrotic effects by modulating the sphingolipid pathway, primarily through the inhibition of sphingosine kinases (SK). These enzymes, SK1 and SK2, catalyze the phosphorylation of sphingosine to form sphingosine-1-phosphate (S1P), a bioactive lipid mediator implicated in various cellular processes, including inflammation and fibrosis.
This compound is a highly selective and potent inhibitor of sphingosine kinase 2 (SK2).[1][2] Its anti-fibrotic activity is linked to the upregulation of Smad7, an inhibitory protein that negatively regulates the pro-fibrotic Transforming Growth Factor-beta (TGF-β)/Smad signaling pathway.[1][2] By inhibiting SK2, SLM6031434 leads to an accumulation of sphingosine and an increase in Smad7 expression, thereby attenuating the downstream fibrotic cascade.[1][2]
ABC294640 (Opaganib) is also an inhibitor of SK2.[3][4][5][6] In addition to its action on SK2, it has been shown to inhibit dihydroceramide desaturase, another key enzyme in sphingolipid metabolism.[3][4] This dual inhibition leads to a reduction in S1P levels and an accumulation of dihydroceramides, which can promote autophagy and reduce inflammation.[3][4] ABC294640 has been investigated in a broader range of inflammatory and fibrotic conditions and has undergone clinical trials for cancer and COVID-19.[3][5][6][7]
Comparative Data in Fibrosis Models
While direct head-to-head studies are limited, data from various preclinical models provide a basis for comparison. The following tables summarize the key findings for each compound in different fibrosis models.
| Parameter | This compound | ABC294640 (Opaganib) |
| Primary Target | Sphingosine Kinase 2 (SK2)[1][2] | Sphingosine Kinase 2 (SK2), Dihydroceramide Desaturase[3][4] |
| Fibrosis Model | Unilateral Ureter Obstruction (UUO) in mice (Renal Fibrosis)[1][2] | Radiation-induced lung injury in mice (Pulmonary Fibrosis)[3][4][8] |
| Reported Efficacy | Attenuated fibrotic response, reduced collagen accumulation, decreased expression of fibrotic markers (Collagen-1, Fibronectin-1, CTGF, α-SMA)[1][2] | Improved long-term survival, reduced lung fibrosis, suppression of granulocyte infiltration, reduced expression of pro-inflammatory cytokines (IL-6, TNFα)[3][8] |
| Mechanism of Action | Increased Smad7 expression, negative regulation of TGF-β/Smad signaling[1][2] | Reduced S1P production, elevated dihydroceramides, suppression of pERK, pAKT, and NFκB signaling, promotion of autophagy[4] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are summaries of the experimental protocols used in key studies for both compounds.
This compound in a Mouse Model of Tubulointerstitial Fibrosis
-
Model: Unilateral Ureter Obstruction (UUO) in mice. This model is a well-established method for inducing progressive renal fibrosis.[1]
-
Treatment: Mice were treated with SLM6031434. The specific dosage and administration route would be detailed in the primary study.
-
Analysis: Kidneys were harvested for analysis. The fibrotic response was evaluated by measuring collagen accumulation and the expression of key fibrotic markers, including collagen-1 (Col1), fibronectin-1 (FN-1), connective tissue growth factor (CTGF), and α-smooth muscle actin (α-SMA). The expression of Smad7 was also assessed to elucidate the mechanism of action.[1][2]
ABC294640 (Opaganib) in a Mouse Model of Radiation-Induced Pulmonary Fibrosis
-
Model: C57L/J mice were exposed to a single dose of whole-thorax radiation to induce lung injury and subsequent fibrosis.[3]
-
Treatment: Opaganib was administered to the mice. Specifics of the dosing regimen would be available in the cited literature.
-
Analysis: Long-term survival was monitored. At the study endpoint (e.g., 180 days post-radiation), lung tissues were collected to assess the extent of fibrosis. This included histological analysis and measurement of inflammatory markers such as granulocyte infiltration and the expression of IL-6 and TNFα.[3][8]
Signaling Pathways and Experimental Workflow
To visually represent the mechanisms and experimental processes, the following diagrams are provided in DOT language.
Caption: SLM6031434 inhibits SK2, leading to increased Smad7 and subsequent inhibition of pro-fibrotic TGF-β signaling.
Caption: ABC294640 inhibits SK2 and DHDCS, reducing pro-fibrotic signaling and promoting autophagy.
Caption: A generalized workflow for evaluating the efficacy of anti-fibrotic compounds in preclinical models.
Conclusion
Both this compound and ABC294640 (Opaganib) represent promising therapeutic candidates for the treatment of fibrotic diseases. Their distinct yet related mechanisms of action, centered on the inhibition of sphingosine kinase 2, have been validated in robust preclinical models of renal and pulmonary fibrosis. SLM6031434 demonstrates high selectivity for SK2 and a clear mechanistic link to the TGF-β pathway via Smad7 upregulation.[1][2] ABC294640 offers a multi-targeted approach by also inhibiting dihydroceramide desaturase, which may provide broader anti-inflammatory and pro-autophagic benefits.[3][4] The progression of ABC294640 to clinical trials for other indications underscores its potential for further development.[5][6][7] Further comparative studies in identical fibrosis models would be invaluable for a more direct assessment of their relative efficacy. Nevertheless, the existing data strongly support the continued investigation of both compounds as potential therapies for a range of fibrotic conditions.
References
- 1. Validation of highly selective sphingosine kinase 2 inhibitors SLM6031434 and HWG-35D as effective anti-fibrotic treatment options in a mouse model of tubulointerstitial fibrosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. The Sphingolipid-Modulating Drug Opaganib Protects against Radiation-Induced Lung Inflammation and Fibrosis: Potential Uses as a Medical Countermeasure and in Cancer Radiotherapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The Sphingolipid-Modulating Drug Opaganib Protects against Radiation-Induced Lung Inflammation and Fibrosis: Potential Uses as a Medical Countermeasure and in Cancer Radiotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mayo.edu [mayo.edu]
- 6. ClinicalTrials.gov [clinicaltrials.gov]
- 7. A Phase I Study of ABC294640, a First-in-Class Sphingosine Kinase-2 Inhibitor, in Patients with Advanced Solid Tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
A Comparative Guide to SphK2 Inhibitors: Alternatives to SLM6031434
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of alternative compounds to SLM6031434 for the inhibition of Sphingosine Kinase 2 (SphK2), a critical enzyme in the sphingolipid metabolic pathway. Dysregulation of SphK2 has been implicated in a variety of diseases, including cancer, fibrosis, and inflammatory disorders, making it a compelling target for therapeutic intervention.[1][2] This document summarizes key quantitative data, details experimental methodologies for inhibitor evaluation, and visualizes the relevant biological pathways and experimental workflows.
Quantitative Comparison of SphK2 Inhibitors
The following table summarizes the in vitro potency and selectivity of various small molecule inhibitors targeting SphK2. The data presented are IC50 (half-maximal inhibitory concentration) or Ki (inhibitory constant) values, which are standard measures of inhibitor efficacy. Lower values indicate higher potency. Selectivity is presented as a fold-difference in activity against SphK1 versus SphK2.
| Compound | SphK2 IC50/Ki | SphK1 IC50/Ki | Selectivity (Fold, SphK1/SphK2) | Reference |
| SLM6031434 | 0.4 µM (Ki, mouse) | >20 µM (mouse) | >50 | [3] |
| HWG-35D | 41 nM (IC50) | 4130 nM (IC50) | 100 | [4] |
| SLM6071469 | 89 nM (Ki) | - | 73 | [5] |
| K145 | 4.3 µM (IC50), 6.4 µM (Ki) | Inactive up to 10 µM | >2.3 | [6][7] |
| ABC294640 (Opaganib) | ~60 µM (IC50), 9.8 µM (Ki) | >100 µM (IC50) | >1.6 | [8][9] |
| SLR080811 | 1.3 µM (Ki) | 12 µM (Ki) | ~9.2 | [10][11] |
| SKI-II | 45 µM (IC50) | 78 µM (IC50) | ~0.6 (Favors SphK2) | [12] |
| PF-543 | 356 nM (IC50) | 2-3.6 nM (IC50) | ~0.01 (SphK1 selective) | [13][14] |
Experimental Protocols
Accurate and reproducible assessment of inhibitor potency is critical in drug discovery. Below are detailed methodologies for key experiments cited in the evaluation of SphK2 inhibitors.
In Vitro Sphingosine Kinase Enzymatic Assay (Radiometric)
This assay directly measures the enzymatic activity of SphK2 by quantifying the formation of radiolabeled sphingosine-1-phosphate (S1P).
Materials:
-
Recombinant human SphK2 enzyme
-
D-erythro-sphingosine (substrate)
-
[γ-³²P]ATP or [γ-³³P]ATP (radiolabeled phosphate donor)
-
Assay buffer (e.g., 20 mM Tris-HCl pH 7.4, 1 M KCl, 10 mM MgCl₂, 1 mM DTT)
-
Inhibitor compounds dissolved in DMSO
-
Thin-layer chromatography (TLC) plates
-
Scintillation counter
Procedure:
-
Prepare a reaction mixture containing the assay buffer, recombinant SphK2 enzyme, and the inhibitor compound at various concentrations.
-
Initiate the enzymatic reaction by adding a mixture of D-erythro-sphingosine and [γ-³²P]ATP.
-
Incubate the reaction at 37°C for a defined period (e.g., 20-30 minutes).
-
Stop the reaction by adding an acidic solution (e.g., 1N HCl).
-
Extract the lipids using a chloroform/methanol solvent system.
-
Spot the organic phase onto a TLC plate and separate the lipids using an appropriate solvent system (e.g., 1-butanol/acetic acid/water).
-
Visualize the radiolabeled S1P using autoradiography or a phosphorimager.
-
Quantify the amount of radiolabeled S1P to determine the extent of enzyme inhibition at each inhibitor concentration.
-
Calculate IC50 values by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.[15][16]
Cellular Sphingosine Kinase Inhibition Assay
This assay measures the ability of an inhibitor to block SphK2 activity within a cellular context by quantifying the levels of S1P.
Materials:
-
Cultured cells expressing SphK2 (e.g., U937, HEK293)
-
Cell culture medium and supplements
-
Inhibitor compounds dissolved in DMSO
-
Lysis buffer
-
Liquid chromatography-mass spectrometry (LC-MS/MS) system
Procedure:
-
Seed cells in culture plates and allow them to adhere and grow.
-
Treat the cells with various concentrations of the inhibitor compound for a specified duration (e.g., 2-24 hours).
-
Lyse the cells to release intracellular contents.
-
Extract the lipids from the cell lysates.
-
Quantify the levels of S1P in the lipid extracts using a validated LC-MS/MS method.
-
Normalize the S1P levels to the total protein concentration of the lysate.
-
Determine the concentration-dependent reduction in cellular S1P levels to assess the inhibitor's efficacy in a cellular environment.[7][15]
Visualizations
SphK2 Signaling Pathway
The following diagram illustrates the central role of SphK2 in the sphingolipid metabolic pathway and its influence on downstream cellular processes. SphK2 phosphorylates sphingosine to produce sphingosine-1-phosphate (S1P), a key signaling molecule.
Caption: Simplified SphK2 signaling pathway and the point of intervention by inhibitors.
Experimental Workflow for SphK2 Inhibitor Screening
The diagram below outlines a typical workflow for the identification and characterization of novel SphK2 inhibitors, from initial high-throughput screening to in vivo validation.
Caption: A standard workflow for the discovery and development of SphK2 inhibitors.
References
- 1. Characterization of Isoenzyme-Selective Inhibitors of Human Sphingosine Kinases | PLOS One [journals.plos.org]
- 2. What are SPHK2 inhibitors and how do they work? [synapse.patsnap.com]
- 3. Sphingosine Kinase 2 Inhibition and Blood Sphingosine 1-Phosphate Levels - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A Novel Selective Sphingosine Kinase 2 Inhibitor, HWG-35D, Ameliorates the Severity of Imiquimod-Induced Psoriasis Model by Blocking Th17 Differentiation of Naïve CD4 T Lymphocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. medchemexpress.com [medchemexpress.com]
- 7. The sphingosine kinase 2 inhibitors ABC294640 and K145 elevate (dihydro)sphingosine 1-phosphate levels in various cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. selleckchem.com [selleckchem.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. SPHINGOSINE KINASE TYPE 2 INHIBITION ELEVATES CIRCULATING SPHINGOSINE 1-PHOSPHATE - PMC [pmc.ncbi.nlm.nih.gov]
- 11. portlandpress.com [portlandpress.com]
- 12. medchemexpress.com [medchemexpress.com]
- 13. medchemexpress.com [medchemexpress.com]
- 14. PF-543 (Sphingosine Kinase I Inhibitor) - Echelon Biosciences [echelon-inc.com]
- 15. Sphingosine Kinase 2 Inhibitors: Rigid Aliphatic Tail Derivatives Deliver Potent and Selective Analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 16. A rapid assay for assessment of sphingosine kinase inhibitors and substrates - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to SLM6031434 Hydrochloride: In Vitro and In Vivo Performance Assessment
For researchers and drug development professionals navigating the landscape of sphingosine kinase 2 (SphK2) inhibitors, SLM6031434 hydrochloride has emerged as a significant compound of interest. This guide provides a comprehensive comparison of its in vitro and in vivo performance against other relevant sphingosine kinase inhibitors, supported by experimental data and detailed protocols.
Mechanism of Action
SLM6031434 is a highly selective inhibitor of sphingosine kinase 2 (SphK2).[1] SphK2 is one of the two isoforms of sphingosine kinase, enzymes that catalyze the phosphorylation of sphingosine to form sphingosine-1-phosphate (S1P), a critical signaling lipid involved in numerous cellular processes. The inhibition of SphK2 by SLM6031434 leads to anti-fibrotic effects, which are attributed to the accumulation of sphingosine and an increase in the expression of Smad7, a negative regulator of the pro-fibrotic TGF-β signaling pathway.[2][3]
In Vitro Data Summary
The following table summarizes the in vitro potency and selectivity of this compound in comparison to other notable sphingosine kinase inhibitors.
| Compound | Target(s) | IC50 / Ki | Selectivity | Cell-Based Assay Results | Reference |
| This compound | SphK2 | IC50: 0.4 µM (for SphK2) Ki: 0.4 µM (for mouse SphK2) | ~40 to 50-fold selective for SphK2 over SphK1 | - Reduces TGFβ-induced expression of profibrotic markers (Col1, FN-1, CTGF) in primary mouse renal fibroblasts (3 µM, 16h). - Dose-dependently increases Smad7 protein expression in primary mouse renal fibroblasts (0.3-10 µM, 16h). - Significantly increases cellular sphingosine levels in human podocytes (1 µM, 20h). | [1][2] |
| HWG-35D | SphK2 | IC50: 41 nM (for SK2) | ~100-fold selective for SK2 over SK1 (IC50 for SK1 is 4130 nM) | - Dose-dependently increased Smad7 expression and ameliorated the expression of Col1, FN-1 and CTGF in primary renal fibroblasts. | [2][4] |
| PF-543 | SphK1 | IC50: 2.0 nM Ki: 3.6 nM | >100-fold selective for SphK1 over SphK2 | - Inhibits growth and metastasis of various cancer cell types. | |
| SKI-II | SphK1/SphK2 (Dual) | IC50: 78 µM (for SK1) IC50: 45 µM (for SK2) | Non-selective | - Inhibited growth and survival of human AML cell lines (HL-60 and U937 cells). |
In Vivo Data Summary
This section provides a comparative overview of the in vivo efficacy of this compound and alternative compounds in relevant animal models.
| Compound | Animal Model | Dosing Regimen | Key Findings | Reference |
| This compound | Unilateral Ureteral Obstruction (UUO)-induced tubulointerstitial fibrosis mouse model | 5 mg/kg, i.p., daily for 9 days | - Attenuated renal interstitial fibrosis. - Reduced collagen accumulation and ECM deposition. - Decreased α-SMA expression. - Downregulated mRNA and protein levels of Col1, FN-1, CTGF. - Increased sphingosine accumulation and Smad7 expression, with reduced Smad2 phosphorylation. | [1][2] |
| HWG-35D | Unilateral Ureter Obstruction (UUO) in mice | Not specified in abstract | - Attenuated fibrotic response to UUO. - Reduced collagen accumulation and decreased expression of collagen-1, fibronectin-1, CTGF, and α-SMA. | [2][3] |
| SKI-II | U937 leukemic xenograft tumors in SCID mice | Not specified in abstract | - Suppressed tumor growth. |
Signaling Pathway and Experimental Workflow
To visually represent the mechanisms and processes discussed, the following diagrams have been generated using Graphviz.
Experimental Protocols
In Vitro Sphingosine Kinase Activity Assay (General Protocol)
This protocol outlines a general method for determining the inhibitory activity of compounds against SphK1 and SphK2.
-
Enzyme Source: Recombinant human SphK1 or SphK2.
-
Substrate: Sphingosine.
-
Reaction Buffer: A suitable buffer containing ATP and MgCl2.
-
Procedure: a. The recombinant enzyme is incubated with the test compound (e.g., this compound) at various concentrations. b. The enzymatic reaction is initiated by the addition of sphingosine and [γ-³³P]ATP. c. The reaction is allowed to proceed for a defined period at 37°C. d. The reaction is terminated, and the radiolabeled S1P product is separated from the unreacted ATP, typically by thin-layer chromatography. e. The amount of radioactivity incorporated into S1P is quantified to determine the enzyme activity. f. IC50 values are calculated from the dose-response curves.
In Vivo Unilateral Ureteral Obstruction (UUO) Model
The UUO model is a widely used method to induce renal interstitial fibrosis.
-
Animals: Male C57BL/6 mice are commonly used.
-
Anesthesia: An appropriate anesthetic agent is administered.
-
Surgical Procedure: a. A flank incision is made to expose the kidney and ureter. b. The ureter is ligated at two points using surgical silk. c. The incision is closed.
-
Treatment: a. Animals are randomly assigned to treatment groups (e.g., vehicle control, this compound). b. The test compound or vehicle is administered daily via a specified route (e.g., intraperitoneal injection).
-
Endpoint and Analysis: a. After the designated treatment period (e.g., 9 days), the animals are euthanized. b. The obstructed kidneys are harvested for analysis. c. Histology: Kidney sections are stained (e.g., Masson's trichrome) to assess collagen deposition and fibrosis. d. Immunohistochemistry: Staining for markers of fibrosis such as alpha-smooth muscle actin (α-SMA). e. Gene Expression Analysis: Quantitative PCR (qPCR) is performed to measure the mRNA levels of profibrotic genes (e.g., Collagen type I, Fibronectin-1, CTGF). f. Protein Analysis: Western blotting is used to quantify the protein levels of key signaling molecules (e.g., Smad7, phosphorylated Smad2).
Conclusion
This compound demonstrates potent and selective inhibition of SphK2, leading to significant anti-fibrotic effects both in vitro and in vivo. Its mechanism of action, involving the modulation of the TGF-β/Smad signaling pathway, presents a promising therapeutic strategy for fibrotic diseases. When compared to other sphingosine kinase inhibitors, SLM6031434's high selectivity for SphK2 may offer a more targeted approach with a potentially favorable safety profile. Further head-to-head comparative studies with other selective SphK2 inhibitors will be crucial to fully elucidate its therapeutic potential. The data and protocols presented in this guide offer a valuable resource for researchers working on the development of novel anti-fibrotic therapies.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Validation of highly selective sphingosine kinase 2 inhibitors SLM6031434 and HWG-35D as effective anti-fibrotic treatment options in a mouse model of tubulointerstitial fibrosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. A Novel Selective Sphingosine Kinase 2 Inhibitor, HWG-35D, Ameliorates the Severity of Imiquimod-Induced Psoriasis Model by Blocking Th17 Differentiation of Naïve CD4 T Lymphocytes - PMC [pmc.ncbi.nlm.nih.gov]
SLM6031434 Hydrochloride: A Comparative Analysis of its Selectivity for Sphingosine Kinase 2
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of SLM6031434 hydrochloride's selectivity for sphingosine kinase 2 (SphK2) over sphingosine kinase 1 (SphK1). The following sections present quantitative data, experimental methodologies, and visual representations of the relevant biological pathways and experimental workflows to offer a comprehensive overview for research and drug development applications.
Quantitative Comparison of Inhibitor Selectivity
This compound demonstrates a notable selectivity for SphK2 over SphK1. This selectivity is crucial for researchers investigating the specific roles of SphK2 in cellular signaling pathways. The table below summarizes the inhibitory activity of SLM6031434 and other commonly used sphingosine kinase inhibitors.
| Inhibitor | Target | Ki / IC50 (SphK1) | Ki / IC50 (SphK2) | Selectivity (Fold, SphK1/SphK2) | Reference |
| SLM6031434 | SphK2 | ~16 µM (IC50) | 0.4 µM (Ki, mouse) | ~40 | [1][2] |
| >10 µM (Ki) | 0.34 µM (Ki, human) | ~23-50 | [3][4] | ||
| HWG-35D | SphK2 | - | 41 nM (IC50) | >100 | [5] |
| ABC294640 (Opaganib) | SphK2 | - | 9.8 µM (Ki), 60 µM (IC50) | Selective for SphK2 | [5] |
| PF-543 | SphK1 | 3.6 nM (Ki) | - | >100 (for SphK1) | [5] |
Signaling Pathway and Inhibition
Sphingosine kinases, SphK1 and SphK2, are key enzymes in the sphingolipid metabolic pathway. They catalyze the phosphorylation of sphingosine to form sphingosine-1-phosphate (S1P), a critical signaling molecule involved in a multitude of cellular processes including cell growth, proliferation, survival, and migration. While both isoforms produce S1P, they are localized differently within the cell and can have distinct, sometimes opposing, downstream effects. The ability to selectively inhibit one isoform is therefore of significant interest in therapeutic development.
Caption: Sphingolipid signaling pathway and the inhibitory action of SLM6031434 on SphK2.
Experimental Protocols
The determination of the inhibitory potency and selectivity of compounds like SLM6031434 is typically achieved through in vitro kinase assays. A common method is the radiometric assay, which measures the incorporation of radiolabeled phosphate from ATP into the sphingosine substrate.
Protocol: In Vitro Sphingosine Kinase Inhibition Assay (Radiometric)
1. Reagents and Materials:
-
Recombinant human or mouse SphK1 and SphK2 enzymes
-
Sphingosine (substrate)
-
[γ-32P]ATP or [γ-33P]ATP (radiolabeled phosphate donor)
-
ATP (unlabeled)
-
Kinase reaction buffer (e.g., 20 mM Tris-HCl pH 7.4, 150 mM NaCl, 10 mM MgCl2, 1 mM DTT, 0.1% Triton X-100)
-
Inhibitor compound (this compound) dissolved in a suitable solvent (e.g., DMSO)
-
Thin-layer chromatography (TLC) plates (e.g., silica gel 60)
-
TLC developing solvent (e.g., 1-butanol/acetic acid/water, 3:1:1, v/v/v)
-
Phosphorimager or scintillation counter
-
96-well plates
2. Assay Procedure:
-
Prepare serial dilutions of the inhibitor (SLM6031434) in the kinase reaction buffer.
-
In a 96-well plate, add the recombinant SphK1 or SphK2 enzyme to each well.
-
Add the diluted inhibitor or vehicle control (DMSO) to the respective wells.
-
Pre-incubate the enzyme and inhibitor for a defined period (e.g., 15-30 minutes) at room temperature to allow for binding.
-
Initiate the kinase reaction by adding a mixture of sphingosine and [γ-32P]ATP to each well.
-
Incubate the reaction mixture at 37°C for a specific time (e.g., 30-60 minutes), ensuring the reaction is in the linear range.
-
Stop the reaction by adding an acidic solution (e.g., 1N HCl).
-
Extract the lipids, including the radiolabeled sphingosine-1-phosphate product, using an organic solvent mixture (e.g., chloroform/methanol, 2:1, v/v).
-
Spot the organic phase onto a TLC plate.
-
Develop the TLC plate using the appropriate solvent system to separate sphingosine-1-phosphate from unreacted sphingosine and ATP.
-
Dry the TLC plate and expose it to a phosphor screen or perform autoradiography.
-
Quantify the amount of radiolabeled sphingosine-1-phosphate using a phosphorimager or by scraping the corresponding spots and measuring radioactivity with a scintillation counter.
-
Calculate the percentage of inhibition for each inhibitor concentration relative to the vehicle control.
-
Determine the IC50 value by fitting the data to a dose-response curve. Ki values can be subsequently calculated using the Cheng-Prusoff equation if the Km of the enzyme for ATP is known.
Caption: Workflow for determining sphingosine kinase inhibitor activity.
Conclusion
This compound is a potent and highly selective inhibitor of SphK2. Its demonstrated selectivity of approximately 23- to 50-fold over SphK1 makes it a valuable pharmacological tool for dissecting the distinct biological functions of SphK2. The provided data and protocols offer a foundation for researchers to further investigate the therapeutic potential of selective SphK2 inhibition in various disease models.
References
- 1. A rapid assay for assessment of sphingosine kinase inhibitors and substrates - PMC [pmc.ncbi.nlm.nih.gov]
- 2. tools.thermofisher.com [tools.thermofisher.com]
- 3. SPHINGOSINE KINASE TYPE 1 INHIBITION REVEALS RAPID TURNOVER OF CIRCULATING SPHINGOSINE 1-PHOSPHATE - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A real-time high-throughput fluorescence assay for sphingosine kinases - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Sphingosine Kinase Activity Assay - Echelon Biosciences [echelon-inc.com]
A Researcher's Guide to Sphingosine Kinase 2 Inhibition: Comparing SLM6031434 Hydrochloride and Alternatives
For researchers, scientists, and drug development professionals investigating the role of sphingosine kinase 2 (SphK2) in fibrosis, inflammation, and cancer, the selection of a potent and selective inhibitor is paramount. This guide provides an objective comparison of SLM6031434 hydrochloride with other commercially available SphK2 inhibitors, supported by experimental data to inform your research decisions.
This compound is a highly selective inhibitor of sphingosine kinase 2 (SphK2), an enzyme that catalyzes the phosphorylation of sphingosine to form the signaling molecule sphingosine-1-phosphate (S1P).[1] Dysregulation of the SphK/S1P signaling pathway is implicated in a variety of pathological processes, including fibrosis, inflammation, and cancer.[2] SLM6031434 has demonstrated anti-fibrotic efficacy in preclinical models of kidney disease by increasing the accumulation of sphingosine and the expression of Smad7, a negative regulator of the pro-fibrotic TGF-β signaling pathway.[1]
This guide compares the experimental data for this compound with other notable sphingosine kinase inhibitors, including HWG-35D, a potent and selective SphK2 inhibitor, PF-543, a highly potent SphK1 inhibitor, and SKI II, a dual SphK1/SphK2 inhibitor.
Quantitative Comparison of Inhibitor Potency and Selectivity
The following table summarizes the in vitro potency (IC50 and Ki) of this compound and alternative compounds against sphingosine kinase 1 (SphK1) and sphingosine kinase 2 (SphK2). Lower values indicate higher potency.
| Compound | Target | IC50 | Ki | Selectivity (Fold) |
| This compound | SphK2 | 0.4 µM [1][3] | 0.34 µM (human) [4] | ~23-40 fold for SphK2 over SphK1 [4] |
| SphK1 | - | >20 µM[5] | ||
| HWG-35D | SphK2 | 41 nM[6] | - | 100-fold for SphK2 over SphK1[6][7] |
| SphK1 | 4130 nM[6] | - | ||
| PF-543 | SphK1 | 2.0 nM[8][9] | 3.6 nM[8][9] | >100-fold for SphK1 over SphK2[8][9] |
| SphK2 | - | - | ||
| SKI II | SphK1 | 78 µM[10] | 16 µM[11] | Non-selective |
| SphK2 | 45 µM[10] | 8 µM[11] |
In Vitro Experimental Data Comparison
This table provides a comparative overview of the reported in vitro effects of the inhibitors on cellular processes.
| Compound | Cell Type | Experiment | Key Findings |
| SLM6031434 | Primary mouse renal fibroblasts | TGF-β induced pro-fibrotic marker expression | Reduces expression of Col1, FN-1, and CTGF at 3 µM.[1] |
| Primary mouse renal fibroblasts | Smad7 protein expression | Dose-dependently increases Smad7 expression (0.3-10 µM).[1] | |
| Human podocytes | Cellular sphingosine levels | Significantly increases cellular sphingosine levels at 1 µM.[1] | |
| HWG-35D | Naïve CD4+ T cells | Th17 polarization | Blocks Th17 polarization in vitro.[6] |
| PF-543 | 1483 cells | Intracellular S1P levels | Dose-dependent depletion of S1P with an EC50 of 8.4 nM.[8] |
| SKI II | Human gastric carcinoma SGC7901/DDP cells | Cell Proliferation | Synergistic effect in combination with DDP at 1.25 µM.[10] |
In Vivo Experimental Data Comparison
The following table summarizes the in vivo experimental data for the selected inhibitors in various disease models.
| Compound | Animal Model | Dosage and Administration | Key Findings |
| SLM6031434 | Unilateral Ureteral Obstruction (UUO)-induced renal fibrosis in mice | 5 mg/kg, i.p., daily for 9 days | Attenuates renal interstitial fibrosis, reduces collagen accumulation, and decreases expression of α-SMA, Col1, FN-1, and CTGF.[1] |
| HWG-35D | Imiquimod-induced psoriasis in mice | Topical application | Ameliorated skin lesions and normalized serum IL-17A levels.[7] |
| PF-543 | Mice | 10 mg/kg or 30 mg/kg, i.p. | T1/2 of 1.2 h in blood. Administration of 10 mg/kg for 24 h decreases SK1 expression in pulmonary vessels.[8] |
| SKI II | BALB/c mouse solid tumor model | 50 mg/kg, i.p., 3 days/week for 16 weeks | Strong inhibition of tumor growth (65%) with no toxicity.[10] |
Signaling Pathways and Experimental Workflows
To facilitate a deeper understanding of the mechanism of action and experimental evaluation of these inhibitors, the following diagrams illustrate the core signaling pathway and a typical experimental workflow.
Caption: The Sphingosine Kinase (SphK) signaling pathway and the point of inhibition by SLM6031434.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. spandidos-publications.com [spandidos-publications.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Sphingosine kinase (SphK) (inhibitors, antagonists, agonists)-ProbeChem.com [probechem.com]
- 5. caymanchem.com [caymanchem.com]
- 6. A Novel Selective Sphingosine Kinase 2 Inhibitor, HWG-35D, Ameliorates the Severity of Imiquimod-Induced Psoriasis Model by Blocking Th17 Differentiation of Naïve CD4 T Lymphocytes | MDPI [mdpi.com]
- 7. A Novel Selective Sphingosine Kinase 2 Inhibitor, HWG-35D, Ameliorates the Severity of Imiquimod-Induced Psoriasis Model by Blocking Th17 Differentiation of Naïve CD4 T Lymphocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. medchemexpress.com [medchemexpress.com]
- 9. selleckchem.com [selleckchem.com]
- 10. medchemexpress.com [medchemexpress.com]
- 11. Targeting Sphingosine Kinases for the Treatment of Cancer - PMC [pmc.ncbi.nlm.nih.gov]
Cross-validation of SLM6031434 Hydrochloride's Anti-Fibrotic Efficacy in Diverse Experimental Models
A Comparative Guide for Researchers in Drug Development and Fibrosis Research
This guide provides a comprehensive comparison of SLM6031434 hydrochloride, a selective sphingosine kinase 2 (SphK2) inhibitor, with other relevant compounds in the context of renal fibrosis. The data presented herein is collated from preclinical studies to assist researchers in evaluating its potential as a therapeutic agent.
Mechanism of Action: Targeting the Pro-Fibrotic SphK2 Pathway
This compound is a potent and highly selective inhibitor of sphingosine kinase 2 (SphK2), an enzyme implicated in the progression of fibrosis.[1] Its mechanism of action centers on the modulation of the sphingolipid signaling pathway. By inhibiting SphK2, SLM6031434 prevents the conversion of sphingosine to the pro-fibrotic signaling molecule sphingosine-1-phosphate (S1P). This leads to an intracellular accumulation of sphingosine, which in turn upregulates the expression of Smad7, a key inhibitor of the pro-fibrotic Transforming Growth Factor-beta (TGF-β) signaling pathway.[2] The resulting suppression of TGF-β signaling mitigates the downstream effects of fibrosis, including the excessive deposition of extracellular matrix (ECM) components.
Comparative Efficacy of this compound
The anti-fibrotic potential of this compound has been validated in both in vitro and in vivo models of renal fibrosis. A key comparative study by Schwalm et al. (2021) evaluated its efficacy alongside another selective SphK2 inhibitor, HWG-35D.
In Vitro Models: Primary Mouse Renal Fibroblasts
In primary mouse renal fibroblasts stimulated with TGF-β to induce a fibrotic phenotype, SLM6031434 demonstrated a dose-dependent reduction in the expression of key profibrotic markers.
| Compound | Target | Concentration (µM) | Effect on Profibrotic Markers (Col1, FN-1, CTGF) | Effect on Smad7 Expression |
| SLM6031434 | SphK2 | 0.3 - 10 | Dose-dependent reduction | Dose-dependent increase |
| HWG-35D | SphK2 | Not specified in abstract | Ameliorated expression | Dose-dependent increase |
Data summarized from Schwalm et al., Cell Signal, 2021.[2]
In Vivo Model: Unilateral Ureteral Obstruction (UUO) in Mice
The Unilateral Ureteral Obstruction (UUO) model is a well-established preclinical model for inducing renal interstitial fibrosis. In this model, both SLM6031434 and HWG-35D demonstrated significant anti-fibrotic effects compared to vehicle-treated controls.
| Compound | Dose | Administration Route | Key Findings |
| SLM6031434 | 5 mg/kg, daily | Intraperitoneal | Attenuated renal interstitial fibrosis, reduced collagen accumulation, decreased expression of Col1, FN-1, CTGF, and α-SMA. |
| HWG-35D | Not specified in abstract | Not specified in abstract | Attenuated fibrotic response, reduced collagen accumulation, decreased expression of Col1, FN-1, CTGF, and α-SMA. |
Data summarized from Schwalm et al., Cell Signal, 2021.[2]
Experimental Protocols
Detailed experimental protocols are crucial for the replication and validation of scientific findings. Below are summaries of the key experimental methodologies employed in the evaluation of this compound.
In Vitro Fibrosis Induction in Primary Mouse Renal Fibroblasts
-
Cell Culture: Primary renal fibroblasts are isolated from mouse kidneys and cultured in a suitable medium (e.g., DMEM) supplemented with fetal bovine serum and antibiotics.
-
Induction of Fibrosis: To mimic fibrotic conditions, cells are treated with recombinant human TGF-β1 (typically 2 ng/mL) for a specified period (e.g., 24 hours).
-
Treatment: this compound or comparator compounds are added to the cell culture medium at various concentrations, typically concurrently with or shortly after TGF-β1 stimulation.
-
Analysis of Fibrotic Markers:
-
Western Blotting: Cell lysates are subjected to SDS-PAGE and transferred to a membrane. The expression levels of profibrotic proteins such as Collagen I (Col1), Fibronectin-1 (FN-1), Connective Tissue Growth Factor (CTGF), and α-Smooth Muscle Actin (α-SMA), as well as the inhibitory protein Smad7, are detected using specific primary and secondary antibodies.
-
Quantitative PCR (qPCR): Total RNA is extracted from the cells and reverse-transcribed into cDNA. The mRNA expression levels of the target genes (Col1a1, Fn1, Ctgf, Acta2, and Smad7) are quantified using specific primers and a qPCR system.
-
In Vivo Unilateral Ureteral Obstruction (UUO) Model
-
Animal Model: Male C57BL/6 mice are typically used for this model.
-
Surgical Procedure: Under anesthesia, the left ureter is ligated at two points with a non-absorbable suture. The contralateral (right) kidney serves as an internal control.
-
Treatment: this compound (e.g., 5 mg/kg) or a vehicle control is administered daily via intraperitoneal injection, starting from the day of surgery for a specified duration (e.g., 7 days).
-
Tissue Harvesting and Analysis:
-
At the end of the treatment period, mice are euthanized, and both the obstructed and contralateral kidneys are harvested.
-
Histological Analysis: Kidney sections are stained with Masson's trichrome or Sirius red to visualize and quantify collagen deposition and the extent of interstitial fibrosis.
-
Immunohistochemistry: Kidney sections are stained for specific fibrotic markers such as α-SMA to assess myofibroblast activation.
-
Western Blotting and qPCR: Kidney tissue homogenates are used to analyze the protein and mRNA expression of profibrotic and anti-fibrotic markers as described in the in vitro protocol.
-
Conclusion
The available data from multiple experimental models strongly support the anti-fibrotic efficacy of this compound. Its selective inhibition of SphK2 and subsequent upregulation of the TGF-β inhibitory protein Smad7 provide a clear mechanism for its observed effects. Comparative studies with other selective SphK2 inhibitors, such as HWG-35D, demonstrate a consistent class effect, further validating SphK2 as a promising therapeutic target for fibrotic diseases. For researchers in the field of renal fibrosis and drug development, this compound represents a valuable tool for further investigation and a potential lead compound for the development of novel anti-fibrotic therapies.
References
Safety Operating Guide
Proper Disposal Procedures for SLM6031434 Hydrochloride: A Guide for Laboratory Professionals
Essential Safety and Logistical Information for Researchers, Scientists, and Drug Development Professionals
This document provides comprehensive guidance on the proper disposal procedures for SLM6031434 hydrochloride, a selective sphingosine kinase 2 (SphK2) inhibitor used in laboratory research. Adherence to these procedures is crucial for maintaining a safe laboratory environment and ensuring regulatory compliance.
Immediate Safety and Handling Precautions
According to the Safety Data Sheet (SDS), this compound is not classified as a hazardous substance under the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals. However, standard laboratory safety practices should always be observed.
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, gloves, and a lab coat, when handling the compound.
-
Ventilation: Use in a well-ventilated area to minimize inhalation exposure.
-
Spills: In case of a spill, avoid generating dust. For solid spills, gently sweep up the material and place it in a designated waste container. For solutions, absorb the spill with an inert material and dispose of it in a sealed container.
Disposal Procedures for this compound
As a non-hazardous chemical, the disposal of this compound is generally less stringent than for hazardous materials. However, it is imperative to consult and adhere to all local, state, and institutional regulations regarding chemical waste disposal.
Step-by-Step Disposal Protocol:
-
Solid Waste Disposal:
-
Uncontaminated Compound: Unused or expired solid this compound can typically be disposed of in the regular laboratory trash, provided it is not mixed with any hazardous materials.
-
Contaminated Labware: Items such as weighing boats, contaminated gloves, and paper towels should be placed in a sealed bag or container and disposed of in the regular trash.
-
-
Liquid Waste Disposal:
-
Aqueous Solutions: Dilute aqueous solutions of this compound can generally be poured down the sanitary sewer with copious amounts of running water. This helps to ensure that the concentration of the chemical is significantly reduced. Check with your institution's Environmental Health and Safety (EHS) office for specific guidelines on drain disposal.
-
Organic Solvent Solutions: Solutions of this compound in organic solvents must not be poured down the drain. These should be collected in a designated, properly labeled hazardous waste container for organic solvents and disposed of through your institution's hazardous waste management program.
-
-
Empty Container Disposal:
-
Thoroughly rinse empty containers that held this compound with a suitable solvent (e.g., water for aqueous solutions, or an appropriate organic solvent).
-
Allow the container to air dry completely.
-
Deface the label to prevent misuse.
-
Dispose of the clean, empty container in the regular trash or recycling, in accordance with institutional policies.
-
Important Considerations:
-
Institutional Policies: Always prioritize your institution's specific waste disposal guidelines. Contact your EHS department for clarification on any procedures.
-
Mixtures: If this compound is mixed with other hazardous chemicals, the entire mixture must be treated and disposed of as hazardous waste.
Quantitative Data Summary
The following table summarizes key quantitative data related to the biological activity of this compound.
| Parameter | Value | Species/System | Reference |
| Inhibitory Constant (Ki) | 0.4 µM | Mouse SphK2 | |
| Selectivity | 40-fold for SphK2 over SphK1 | ||
| Effect on S1P Levels (in vitro) | Decreases sphingosine-1-phosphate (S1P) | U937 cells | |
| Effect on S1P Levels (in vivo) | Increases blood levels of S1P | Wild-type mice |
Signaling Pathway and Experimental Workflow
This compound is a potent and selective inhibitor of sphingosine kinase 2 (SphK2). SphK2 is an enzyme that catalyzes the phosphorylation of sphingosine to form sphingosine-1-phosphate (S1P), a critical signaling lipid involved in numerous cellular processes. By inhibiting SphK2, this compound blocks the production of S1P, thereby modulating downstream signaling pathways.
One of the key pathways affected is the TGF-β signaling cascade, which is heavily implicated in fibrosis. Inhibition of SphK2 by SLM6031434 has been shown to increase the expression of Smad7, an inhibitory Smad protein that negatively regulates TGF-β signaling. This, in turn, leads to a reduction in the expression of pro-fibrotic markers.
Below is a diagram illustrating the simplified signaling pathway affected by this compound.
Safeguarding Your Research: A Comprehensive Guide to Handling SLM6031434 Hydrochloride
An essential resource for laboratory professionals, this guide provides detailed safety and logistical information for the handling and disposal of SLM6031434 hydrochloride. Adherence to these protocols is crucial for ensuring personal safety and maintaining experimental integrity.
This compound is a selective sphingosine kinase 2 (SphK2) inhibitor used in laboratory research.[1][2] As a crystalline solid, proper handling procedures are necessary to minimize exposure and prevent contamination.[3] Although one safety data sheet indicates that the substance is not classified as hazardous according to the Globally Harmonized System (GHS), it is prudent to treat all research chemicals as potentially hazardous until thoroughly investigated.[4][5] This guide outlines the necessary personal protective equipment (PPE), handling protocols, and disposal plans to ensure the safe and effective use of this compound in a research setting.
Personal Protective Equipment (PPE)
When handling this compound in its solid form or in solution, a comprehensive set of personal protective equipment should be worn to prevent inhalation, skin, and eye contact.[3][6]
| PPE Category | Item | Specifications and Use |
| Hand Protection | Chemical-resistant gloves | Nitrile or neoprene gloves should be worn. Inspect gloves for integrity before use and change them frequently, especially after direct contact with the compound. |
| Eye Protection | Safety glasses with side shields or goggles | Essential to protect against splashes or airborne particles of the solid compound. |
| Body Protection | Laboratory coat | A standard lab coat is required to protect skin and clothing from contamination. |
| Respiratory Protection | N95 respirator or equivalent | Recommended when handling the solid powder outside of a certified chemical fume hood to prevent inhalation of dust particles.[6] |
Quantitative Handling and Storage Data
Proper storage and accurate solution preparation are critical for the stability and efficacy of this compound. The following tables summarize key quantitative data for solubility and storage conditions.
Table 1: Solubility Data
| Solvent | Solubility |
| Water | 20 mM[7] |
| Dimethyl sulfoxide (DMSO) | 100 mM[7] |
| Ethanol | ~5 mg/mL[3] |
| Dimethylformamide (DMF) | ~20 mg/mL[3] |
| 1:1 DMSO:PBS (pH 7.2) | ~0.5 mg/mL[3] |
Table 2: Storage Conditions
| Form | Storage Temperature | Duration | Special Conditions |
| Crystalline Solid | -20°C[3][7] | ≥ 2 years[3] | Sealed, away from moisture.[1] |
| Stock Solution in Solvent | -80°C | 6 months | Sealed, away from moisture.[1] |
| Stock Solution in Solvent | -20°C | 1 month | Sealed, away from moisture.[1] |
| Aqueous Solution | Not Recommended for Storage | Use within one day[3] |
Experimental Protocols: Safe Handling and Preparation of Solutions
The following step-by-step guide details the procedure for safely handling this compound and preparing stock solutions.
Step 1: Preparation and Engineering Controls
-
Before handling, ensure you are wearing the appropriate PPE as outlined above.
-
All handling of the solid compound should be conducted in a certified chemical fume hood to minimize inhalation risk.
-
For sterile applications, a Class II Biosafety Cabinet (BSC) can be used.[6]
Step 2: Weighing the Compound
-
Use a calibrated analytical balance inside the fume hood.
-
Handle the container of solid this compound carefully to avoid creating airborne dust.
-
Use a clean spatula to transfer the desired amount of the compound to a tared weigh boat or directly into a suitable vial.
Step 3: Preparing a Stock Solution
-
To prepare a stock solution, add the solvent of choice to the vial containing the weighed compound.[3] It is recommended to purge the solvent with an inert gas before use.[3]
-
Cap the vial securely and vortex or sonicate as needed to fully dissolve the solid. For aqueous solutions, it is recommended to first dissolve the compound in DMSO and then dilute with the aqueous buffer of choice.[3]
Step 4: Storage of Solutions
-
Store stock solutions in tightly sealed vials at the appropriate temperature as specified in Table 2.[1]
-
Clearly label the vial with the compound name, concentration, solvent, and date of preparation.
Step 5: Spill and Exposure Procedures
-
In case of skin contact: Immediately wash the affected area with soap and plenty of water. Remove contaminated clothing.[8]
-
In case of eye contact: Rinse cautiously with water for several minutes.[4] If contact lenses are present, remove them if it is easy to do so. Continue rinsing and seek medical attention.[8]
-
If inhaled: Move to fresh air. If you feel unwell, consult a doctor.[4][5]
-
If swallowed: Rinse mouth with water. Do not induce vomiting. Seek immediate medical attention.[8]
-
In case of a spill: Cover drains. Collect the spilled material, bind it, and pump it off. Dispose of the waste properly. Clean the affected area thoroughly. Avoid generating dust.[5]
Disposal Plan
All waste materials containing this compound, including empty containers, contaminated PPE, and unused solutions, must be disposed of in accordance with local, state, and federal regulations for chemical waste.[8] Do not dispose of this chemical down the drain.[5] Collect all waste in a designated, labeled, and sealed container for hazardous chemical waste.
Workflow for Handling this compound
Caption: A procedural flowchart outlining the key steps for the safe handling of this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. cdn.caymanchem.com [cdn.caymanchem.com]
- 4. cdn.caymanchem.com [cdn.caymanchem.com]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. gerpac.eu [gerpac.eu]
- 7. rndsystems.com [rndsystems.com]
- 8. merckmillipore.com [merckmillipore.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
